PROTAC BRD4 Degrader-2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
分子式 |
C40H39N9O7 |
|---|---|
分子量 |
757.8 g/mol |
IUPAC名 |
2-[2-[4-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]triazol-1-yl]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C40H39N9O7/c1-23-36(24(2)56-44-23)26-12-13-32-29(18-26)37(25-8-5-4-6-9-25)49(40(54)46(32)3)20-27-19-47(45-43-27)16-17-55-22-35(51)41-31-11-7-10-28-30(31)21-48(39(28)53)33-14-15-34(50)42-38(33)52/h4-13,18-19,33,37H,14-17,20-22H2,1-3H3,(H,41,51)(H,42,50,52) |
InChIキー |
LSXNGBATZZFCNR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C |
製品の起源 |
United States |
Foundational & Exploratory
PROTAC BRD4 Degrader-2: A Technical Guide to Cereblon-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-2, focusing on its mechanism of action involving the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase for the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This document details the biochemical and cellular activities of this PROTAC, provides step-by-step experimental protocols for its characterization, and illustrates the key molecular pathways and experimental workflows.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins through the ubiquitin-proteasome system. This compound is a chemical probe designed to specifically target BRD4, a member of the BET family of proteins that are critical readers of epigenetic marks and key regulators of gene transcription. Overexpression or dysregulation of BRD4 is implicated in the pathology of numerous cancers and inflammatory diseases.
This compound functions by simultaneously binding to BRD4 and the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex, Cereblon (CRBN). This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.
Mechanism of Action and E3 Ligase Recruitment
The core mechanism of this compound is the formation of a ternary complex between BRD4, the PROTAC molecule, and the CRBN E3 ligase. This complex then co-opts the cellular ubiquitination machinery to degrade BRD4.
The CRL4-CRBN E3 Ubiquitin Ligase Complex
The E3 ligase recruited by this compound is the Cullin 4-RING Ligase complex with Cereblon as the substrate receptor (CRL4-CRBN). The key components of this complex are:
-
Cullin 4 (CUL4): A scaffold protein that forms the backbone of the complex.
-
Ring-Box Protein 1 (RBX1 or ROC1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links Cereblon to CUL4.
-
Cereblon (CRBN): The substrate receptor that directly binds to the PROTAC and subsequently the target protein.
Signaling Pathway of BRD4 Degradation
The following diagram illustrates the catalytic cycle of BRD4 degradation induced by this compound.
Data Presentation
Quantitative data for this compound and a representative, well-characterized CRBN-recruiting BRD4 degrader, dBET6, are summarized below for comparative analysis.
Note: Specific DC50 and Dmax values for this compound are not publicly available. Data for dBET6 is provided as a representative example of a potent CRBN-recruiting BRD4 degrader.
| Parameter | This compound | dBET6 (Representative) |
| Target Protein | BRD4 | BRD4 |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) |
| Binding Affinity (IC50, BRD4 BD1) | 14.2 nM[1] | Not specified |
| Degradation Potency (DC50) | Not Available | 6 nM (in HEK293T cells, 3h treatment) |
| Maximum Degradation (Dmax) | Not Available | >97% (in HEK293T cells, 3h treatment) |
| Anti-proliferative Activity (IC50) | 1.83 µM (in THP-1 cells)[1] | Not specified |
| BET Selectivity | Not Available | Degrades BRD2, BRD3, and BRD4 |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Ternary Complex Formation Assay (AlphaLISA)
This assay quantifies the formation of the BRD4-PROTAC-CRBN ternary complex in a homogeneous, no-wash format.
References
In Vitro Characterization of PROTAC BRD4 Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC BRD4 Degrader-2, a proteolysis-targeting chimera designed to induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development.
Quantitative Data Summary
The following table summarizes the available in vitro quantitative data for this compound.
| Parameter | Value | Cell Line/System | Notes |
| Binding Affinity (IC50) | 14.2 nM[1][2][3][4][5] | BRD4 BD1 | Represents the concentration of the degrader required to inhibit 50% of the binding to the first bromodomain (BD1) of BRD4. |
| Cell Growth Inhibition (IC50) | 1.83 µM | THP-1 | Represents the concentration of the degrader required to inhibit the growth of the THP-1 human monocytic cell line by 50%. |
| Degradation (DC50) | Not Available | - | The concentration required to induce 50% degradation of BRD4 is not publicly available. |
| Maximum Degradation (Dmax) | Not Available | - | The maximum level of BRD4 degradation achievable with this PROTAC is not publicly available. |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. While specific protocols for this compound are not publicly available, these representative protocols for similar assays are presented as a guide.
BRD4 Binding Affinity Assay (AlphaScreen)
This protocol outlines a method to determine the binding affinity of a PROTAC to the BRD4 bromodomain using the AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology.
Materials:
-
His-tagged BRD4-BD1 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Nickel chelate (Ni-NTA) Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound (serially diluted)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the His-tagged BRD4-BD1 protein and the biotinylated histone H4 peptide.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.
-
Add the Streptavidin-coated Donor beads and Ni-NTA Acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader. The signal will decrease as the PROTAC competes with the biotinylated peptide for binding to BRD4-BD1.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
BRD4 Degradation Assay (Western Blot)
This protocol describes a method to quantify the degradation of endogenous BRD4 protein in cells treated with a PROTAC degrader.
Materials:
-
Human cancer cell line (e.g., THP-1, HeLa)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 and Dmax.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol details a method to assess the effect of the PROTAC degrader on cell viability.
Materials:
-
Human cancer cell line (e.g., THP-1)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
DMSO (vehicle control)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere or stabilize for 24 hours.
-
Treat the cells with a serial dilution of this compound or DMSO.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Visualizations
BRD4 Signaling Pathway
The following diagram illustrates the central role of BRD4 in gene transcription and key downstream signaling pathways.
Caption: Simplified BRD4 signaling pathway in the nucleus, leading to gene transcription.
PROTAC In Vitro Characterization Workflow
This diagram outlines the logical flow of experiments for the in vitro characterization of a PROTAC degrader.
Caption: Experimental workflow for in vitro characterization of a PROTAC degrader.
References
PROTAC BRD4 Degrader-2 binding affinity and selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide focuses on a specific degrader, PROTAC BRD4 Degrader-2, a compound designed to target Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator, making it a compelling target in oncology and other diseases. This document provides a comprehensive overview of the available binding affinity and selectivity data for this compound, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and experimental workflows.
This compound has been identified as compound 17 in the publication by Zhang F, et al., in Bioorganic & Medicinal Chemistry, 2020.[1][2][3] This degrader is a heterobifunctional molecule that links a ligand for the E3 ubiquitin ligase Cereblon with a dihydroquinazolinone-based inhibitor of BRD4.[1][2][3]
Binding Affinity and Cellular Activity of this compound (Compound 17)
The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive binding data for the second bromodomain (BD2) and detailed degradation data (DC50, Dmax) are not publicly available in the reviewed literature. The primary publication focuses on a related compound (compound 21) for degradation analysis.[3]
| Parameter | Target/Cell Line | Value | Reference |
| Binding Affinity (IC50) | BRD4 (BD1) | 14.2 nM | [4] |
| Antiproliferative Activity (IC50) | THP-1 cell line | 1.83 ± 0.016 µM | [3][4] |
Selectivity Profile
A comprehensive selectivity profile of this compound against other BET family members (BRD2, BRD3) and the broader proteome is not available in the public domain. The development of selective BRD4 degraders is a key challenge, as many BRD4 inhibitors also bind to the highly homologous bromodomains of BRD2 and BRD3.[5] Achieving selective degradation can lead to a more targeted therapeutic effect and potentially reduced off-target toxicities.[5] While some PROTACs have demonstrated preferential degradation of BRD4 over BRD2 and BRD3, specific quantitative data for this compound is not provided in the available literature.[5][6]
Mechanism of Action: PROTAC-Mediated BRD4 Degradation
This compound functions by inducing the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.
References
- 1. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC BRD4 Degrader-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] This document provides detailed protocols for the in vitro cellular evaluation of PROTAC BRD4 Degrader-2, a molecule designed to target the epigenetic reader protein BRD4 for degradation.[3] Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins that plays a crucial role in regulating the transcription of key oncogenes such as c-MYC.[2][4][5] By recruiting an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the suppression of downstream target genes and inhibition of cancer cell proliferation.[4][5][6] These protocols are intended to guide researchers in assessing the efficacy and mechanism of action of this compound in relevant cell culture models.
Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting the two.[1][4] this compound operates by forming a ternary complex between BRD4 and the E3 ligase, which facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BRD4.[2] The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, resulting in a reduction of BRD4 protein levels and subsequent downstream effects.[4][5]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various PROTAC BRD4 degraders in different cancer cell lines. This data is provided for comparative purposes.
Table 1: Degradation Potency (DC50) of BRD4 Degraders
| Compound | Cell Line | DC50 (nM) | Duration of Treatment (h) |
| QCA570 | Bladder Cancer Cell Lines (5637, T24, UM-UC-3, J82, EJ-1) | ~1 | 9 |
| dBET1 | HEK293 | Not specified, but dose-dependent degradation observed | 4 |
DC50 is the concentration required to induce 50% of the maximal protein degradation.
Table 2: Anti-proliferative Activity (IC50) of BRD4 Degraders
| Compound | Cell Line | IC50 (µM) |
| This compound (Compound 17) | THP-1 | 1.83 ± 0.016 |
| dBET6 | HepG2 | 0.02332 |
IC50 is the concentration required to inhibit 50% of cell growth.
Experimental Protocols
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 6. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Xenograft Models for PROTAC BRD4 Degrader Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins rather than just inhibiting their function.[1][2] BRD4, a member of the Bromodomain and Extra-Terminal (BET) protein family, is a key transcriptional regulator involved in the expression of oncogenes like c-MYC.[3][4] Its role in cancer cell proliferation and survival makes it a prime target for therapeutic intervention.[3][5] PROTACs that target BRD4, such as ARV-771 and dBET1, have shown significant promise by inducing BRD4 degradation, leading to more profound and durable anti-tumor effects compared to traditional inhibitors.[6][7][8]
In vivo xenograft models are indispensable for evaluating the preclinical efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of BRD4 PROTAC degraders.[9][10] These models, typically involving the implantation of human cancer cells into immunodeficient mice, allow for the assessment of a degrader's ability to inhibit tumor growth and degrade the target protein in a complex biological system.[9][11][12] This document provides detailed protocols and application notes for conducting such studies, using well-characterized BRD4 degraders as examples.
Key Signaling Pathway: BRD4 and c-MYC Regulation
BRD4 plays a critical role in gene transcription by binding to acetylated histones and recruiting transcriptional machinery to gene promoters and enhancers.[3] A key downstream target of BRD4 is the MYC oncogene. By recruiting the positive transcription elongation factor b (P-TEFb), BRD4 facilitates the transcription of MYC.[5] A BRD4 PROTAC degrader hijacks the cell's ubiquitin-proteasome system. It forms a ternary complex between BRD4 and an E3 ubiquitin ligase (like VHL or Cereblon), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][4] The depletion of BRD4 protein results in the suppression of MYC transcription, leading to cell cycle arrest and apoptosis in cancer cells.[1][13][14]
Experimental Workflow for In Vivo Xenograft Studies
The overall process for evaluating a BRD4 PROTAC degrader in a xenograft model involves several sequential stages, from initial cell culture to final data analysis. This workflow ensures a systematic and reproducible study.
Detailed Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., 22Rv1 for prostate cancer, MV4-11 for AML)
-
Appropriate cell culture media and supplements
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old)[11]
-
Sterile PBS and/or Matrigel
-
Syringes (1 mL) with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Calipers
Procedure:
-
Cell Culture: Culture cells in their recommended media until they reach 80-90% confluency in the logarithmic growth phase.[15]
-
Cell Harvesting: Wash cells with PBS, detach them using trypsin (for adherent cells), and neutralize. Centrifuge the cell suspension and resuspend the pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel.[15][16]
-
Cell Counting: Determine cell viability (e.g., via trypan blue exclusion) and adjust the concentration to 1-5 x 10⁷ cells/mL.[15] Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse. Shave and sterilize the injection site on the flank.[16]
-
Injection: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[15][16]
-
Monitoring: Monitor the animals regularly for tumor growth. Begin caliper measurements once tumors are palpable (approx. 50-150 mm³).[15][17] Tumor volume is typically calculated using the formula: Volume = (Length × Width²)/2 .[15]
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).[6][12]
Protocol 2: PROTAC Administration and Efficacy Monitoring
Materials:
-
PROTAC BRD4 Degrader-2 (or exemplar like ARV-771, dBET1)
-
Vehicle solution (formulation depends on PROTAC solubility, e.g., DMSO/Tween 80/Saline)[18]
-
Dosing syringes and needles
-
Calipers and analytical balance
Procedure:
-
Dosing Preparation: Prepare the PROTAC degrader in the appropriate vehicle at the desired concentration.
-
Administration: Administer the PROTAC or vehicle to the respective groups via the chosen route (e.g., subcutaneous, intraperitoneal, or oral). Dosing schedules can vary (e.g., once daily, intermittent).[6][13]
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.[11]
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.[15]
-
Efficacy Calculation: Tumor Growth Inhibition (TGI) is a common metric. It can be calculated as: TGI (%) = [1 - (Mean volume of treated tumors at endpoint / Mean volume of control tumors at endpoint)] × 100% .[19]
Protocol 3: Pharmacodynamic (PD) Analysis - Western Blot
This protocol is for assessing BRD4 and c-MYC protein levels in harvested tumor tissue.
Materials:
-
Harvested tumor tissue (snap-frozen)
-
RIPA lysis buffer with protease and phosphatase inhibitors[20]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes[21]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[22]
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)[20]
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen tumor tissue in ice-cold RIPA buffer.[20] Centrifuge the lysate at high speed at 4°C and collect the supernatant.[20]
-
Quantification: Determine protein concentration using a BCA assay.[20]
-
Electrophoresis: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.[20][21]
-
Transfer: Transfer the separated proteins from the gel to a membrane.[21][23]
-
Blocking & Incubation: Block the membrane for 1 hour at room temperature.[24] Incubate with primary antibodies overnight at 4°C.[22]
-
Secondary Antibody & Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Imaging: After washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[20] Quantify band intensity using appropriate software.
Quantitative Data Summary
The following tables summarize representative data from in vivo xenograft studies of BRD4 PROTAC degraders.
Table 1: In Vivo Efficacy of BRD4 PROTAC Degraders in Xenograft Models
| Compound | Xenograft Model (Cell Line) | Mouse Strain | Dose & Schedule | TGI (%) / Regression | Reference |
|---|---|---|---|---|---|
| ARV-771 | 22Rv1 (Prostate Cancer) | Nu/Nu | 30 mg/kg, SC, QD | Tumor Regression | [6][13] |
| ARV-771 | VCaP (Prostate Cancer) | CB17 SCID | 50 mg/kg, SC, Q3D | >100% (Regression) | [13][25] |
| dBET1 | MV4-11 (AML) | NSG | 50 mg/kg, IP, QD | Significant TGI | [7][26] |
| MZ1 | NB4 (AML) | Nude | 25 mg/kg, IP, QOD | Significant TGI |[1] |
TGI = Tumor Growth Inhibition; SC = Subcutaneous; IP = Intraperitoneal; QD = Once Daily; Q3D = Every 3 Days; QOD = Every Other Day.
Table 2: Pharmacodynamic Effects of BRD4 PROTAC Degraders in Tumor Tissue
| Compound | Xenograft Model (Cell Line) | Time Point | BRD4 Degradation (%) | c-MYC Suppression (%) | Reference |
|---|---|---|---|---|---|
| ARV-771 | 22Rv1 (Prostate Cancer) | 3 Days (10 mg/kg) | ~75% | ~50% | [13] |
| ARV-771 | VCaP (Prostate Cancer) | 8h post last dose | ~57% | ~88% | [25] |
| dBET1 | MV4-11 (AML) | 4h post single dose | >90% | >90% |[7] |
Data are estimations based on published Western Blots and IHC. Degradation/suppression is relative to vehicle-treated controls.
Disclaimer: These protocols provide a general framework. Specific details such as cell numbers, drug formulation, dosing schedules, and endpoint criteria should be optimized for each specific cell line and PROTAC compound. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DRUG DEVELOPMENT. Phthalimide conj ... | Article | H1 Connect [archive.connect.h1.co]
- 9. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTAC BRD4 Degrader-21 | Epigenetic Reader Domain | 2503036-46-0 | Invivochem [invivochem.com]
- 19. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein extraction and western blot (mouse tissues) [protocols.io]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. medium.com [medium.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for PROTAC BRD4 Degrader-2 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific in vivo dosage and administration data for a compound explicitly named "PROTAC BRD4 Degrader-2" is not publicly available in the reviewed literature. The following application notes and protocols are representative examples based on published studies of other PROTAC-based BRD4 degraders in mice. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific molecule and experimental model.
Introduction to PROTAC BRD4 Degraders
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to selectively eliminate target proteins from cells.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a linker. One ligand binds to the protein of interest (in this case, BRD4), and the other recruits an E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1][5] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its complete removal, offering a potentially more potent and durable therapeutic effect.[1][3][4]
BRD4 (Bromodomain-containing protein 4) is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that acts as an epigenetic reader, playing a crucial role in regulating the transcription of key oncogenes like c-Myc.[6] Its dysregulation is implicated in various cancers and inflammatory diseases, making it a compelling therapeutic target.[6][7] PROTAC-mediated degradation of BRD4 offers a promising strategy to target these pathologies.
Signaling Pathway of PROTAC-Mediated BRD4 Degradation
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Note: Quantitative PCR Analysis of BRD4 Target Genes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader belonging to the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] It plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery to promoters and enhancers.[2][3][5] BRD4 is particularly known for its involvement in the transcription of key oncogenes, such as c-MYC, and is a promising therapeutic target in various cancers.[1][5][6][7] Consequently, accurately quantifying the expression levels of BRD4 target genes is essential for understanding its biological functions and for the development of novel therapeutics, including BET inhibitors.[1][7]
This application note provides a detailed protocol for the analysis of BRD4 target gene expression using quantitative Polymerase Chain Reaction (qPCR).[8][9] It covers cell culture and treatment, RNA extraction, cDNA synthesis, qPCR, and data analysis, offering a comprehensive guide for researchers in this field.
Key BRD4 Target Genes
BRD4 regulates a wide array of genes involved in cell cycle progression, apoptosis, and signal transduction.[6] The specific set of target genes can vary depending on the cell type and context. Some well-established BRD4 target genes include:
| Gene Symbol | Function |
| MYC | Proto-oncogene, transcription factor involved in cell proliferation and growth.[7] |
| BCL2 | Anti-apoptotic protein. |
| FOSL1 | Component of the AP-1 transcription factor, involved in cell proliferation and differentiation. |
| CCND1 | Cyclin D1, a key regulator of the cell cycle. |
| JAG1 | Ligand for the Notch signaling pathway, involved in cell fate decisions.[2][3] |
| IKZF1/3 | Ikaros family zinc finger proteins, transcription factors in hematopoietic development.[5] |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative PCR analysis of BRD4 target genes.
Caption: Experimental workflow for qPCR analysis of BRD4 target genes.
Detailed Protocols
Materials and Reagents
-
Cell culture medium and supplements
-
BRD4 inhibitor (e.g., JQ1) and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Nuclease-free water
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)[8]
-
Forward and reverse primers for target and reference genes
-
qPCR-compatible plates and seals
Protocol 1: Cell Culture and Treatment
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Treat cells with the desired concentrations of a BRD4 inhibitor (e.g., JQ1) or vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and typically below 0.1%.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
Protocol 2: Total RNA Extraction
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the wells using the lysis buffer provided with your RNA extraction kit.
-
Follow the manufacturer's instructions for the chosen RNA extraction method (e.g., phenol-chloroform extraction or column-based purification).
-
Elute the RNA in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
(Optional but recommended) Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Synthesize cDNA from an equal amount of total RNA for all samples (e.g., 1 µg) using a reverse transcription kit.
-
Follow the manufacturer's protocol, which typically involves mixing the RNA template with reverse transcriptase, dNTPs, and either oligo(dT) primers, random hexamers, or a mix of both.
-
Perform the reverse transcription reaction in a thermal cycler with the recommended temperature and time settings.[10]
-
The resulting cDNA can be stored at -20°C until use.
Protocol 4: Quantitative PCR (qPCR)
-
Prepare a qPCR master mix containing the qPCR reagent (e.g., SYBR Green Master Mix), forward and reverse primers for a specific gene, and nuclease-free water.
-
Dilute the cDNA template with nuclease-free water (e.g., 1:5 or 1:10 dilution) to minimize the effect of potential inhibitors from the reverse transcription reaction.
-
Add the diluted cDNA to the qPCR master mix in a qPCR plate.
-
Run each sample in triplicate to ensure technical reproducibility.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[6][10]
Primer Design and Validation
-
Design primers with a melting temperature (Tm) of approximately 60°C.
-
Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
Data Analysis
The most common method for analyzing relative gene expression is the delta-delta Cq (ΔΔCq) method.[11]
-
Normalization to a Reference Gene:
-
Select one or more stable reference genes (e.g., GAPDH, ACTB, TBP) that are not affected by the experimental conditions.
-
Calculate the delta Cq (ΔCq) for each sample: ΔCq = Cq (target gene) - Cq (reference gene)
-
-
Normalization to the Control Group:
-
Calculate the average ΔCq for the control group (e.g., vehicle-treated samples).
-
Calculate the delta-delta Cq (ΔΔCq) for each treated sample: ΔΔCq = ΔCq (treated sample) - Average ΔCq (control group)
-
-
Calculate Relative Gene Expression (Fold Change):
-
The fold change in gene expression is calculated as: Fold Change = 2-ΔΔCq
-
Data Presentation
The results of the qPCR analysis can be presented in a table and visualized using bar graphs.
Table 1: Relative Expression of BRD4 Target Genes upon JQ1 Treatment
| Target Gene | Treatment | Average Cq | ΔCq | ΔΔCq | Fold Change |
| MYC | Vehicle | 22.5 | 4.5 | 0.0 | 1.00 |
| JQ1 (1 µM) | 24.8 | 6.8 | 2.3 | 0.20 | |
| JAG1 | Vehicle | 25.1 | 7.1 | 0.0 | 1.00 |
| JQ1 (1 µM) | 26.9 | 8.9 | 1.8 | 0.29 | |
| GAPDH | Vehicle | 18.0 | - | - | - |
| (Reference) | JQ1 (1 µM) | 18.0 | - | - | - |
BRD4 Signaling Pathway
BRD4 exerts its function by binding to acetylated chromatin and recruiting the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation. This mechanism is central to the expression of its target genes.
Caption: BRD4 signaling pathway leading to target gene transcription.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Cq values | Low template concentration | Increase the amount of starting RNA for cDNA synthesis. |
| Inefficient primers | Redesign and validate primers. | |
| No amplification | Poor RNA quality | Ensure RNA has an A260/A280 ratio of ~2.0 and is not degraded. |
| qPCR inhibitors | Dilute the cDNA template. | |
| High variability in replicates | Pipetting errors | Use a master mix and ensure accurate pipetting. |
| Poorly mixed reagents | Vortex and centrifuge all reagents before use. | |
| Amplification in NTC | Contamination | Use nuclease-free water and dedicated pipettes. Decontaminate work surfaces. |
Conclusion
Quantitative PCR is a robust and sensitive method for analyzing the expression of BRD4 target genes.[12][13] This application note provides a comprehensive protocol, from experimental design to data analysis, to aid researchers in accurately quantifying changes in gene expression following modulation of BRD4 activity. Careful attention to experimental detail, particularly RNA quality and primer validation, is crucial for obtaining reliable and reproducible results.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BRD4 - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. pcrbio.com [pcrbio.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]
- 12. bio-rad.com [bio-rad.com]
- 13. avys.omu.edu.tr [avys.omu.edu.tr]
Application Note: Cell Viability Assays for Efficacy Determination of PROTAC BRD4 Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to eliminate specific proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[2][3] A PROTAC consists of two key ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This proximity leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[2]
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical regulator of gene expression and is frequently implicated in cancer and other diseases.[5] As such, BRD4 has become a prime target for PROTAC-mediated degradation.[6][7] Evaluating the efficacy of these BRD4 degraders is crucial, and cell viability assays are a cornerstone of this process. These assays measure the overall health of a cell population following treatment and provide quantitative data on a degrader's ability to induce cell death, thereby serving as a key indicator of its therapeutic potential.
Mechanism of Action: BRD4 PROTAC Degrader
BRD4-targeting PROTACs induce cell death by mediating the degradation of the BRD4 protein. The process begins with the PROTAC molecule simultaneously binding to BRD4 and an E3 ligase (commonly Cereblon or VHL), forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The depletion of BRD4 disrupts the expression of key oncogenes like c-MYC, leading to cell cycle arrest and apoptosis (programmed cell death).[5][8]
Caption: Mechanism of PROTAC-mediated BRD4 degradation and subsequent apoptosis.
Overview of Common Cell Viability Assays
Several assays can be employed to measure the impact of BRD4 degraders on cell viability. The choice of assay depends on factors such as the experimental throughput, desired sensitivity, and the specific cellular process being interrogated. The most common methods rely on measuring metabolic activity or ATP levels, which are indicative of a viable cell population.
| Assay | Principle | Detection Method | Advantages | Disadvantages |
| MTT / CCK-8 | Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product.[9][10] | Colorimetric (Absorbance) | Cost-effective, well-established. | Endpoint assay, requires solubilization step (MTT), potential compound interference.[9] |
| CellTiter-Glo® | Quantifies ATP, indicating the presence of metabolically active cells.[11] Luciferase reaction produces light. | Luminescent | High sensitivity, simple "add-mix-measure" protocol, suitable for HTS.[11] | Endpoint assay, requires a luminometer, signal can be temperature-sensitive.[12] |
| RealTime-Glo™ | A pro-substrate is reduced by viable cells to generate a substrate for NanoLuc® luciferase, producing a continuous luminescent signal.[13][14] | Luminescent | Real-time, kinetic measurement; non-lytic, allowing for multiplexing with other assays.[14][15] | Requires a luminometer with environmental control for kinetic reads, higher cost. |
General Experimental Workflow
The evaluation of a PROTAC BRD4 degrader's effect on cell viability typically follows a standardized workflow, from cell culture preparation to data analysis.
Caption: Standard workflow for a cell viability assay to determine PROTAC efficacy.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Complete culture medium
-
96-well flat-bottom plates
-
PROTAC BRD4 Degrader stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO).[10][16]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570-590 nm).[9]
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute cells to the desired density (e.g., 3,000-5,000 cells/well) and seed 100 µL into each well of a 96-well plate.[17] Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the PROTAC BRD4 Degrader in complete culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.[18]
-
MTT Addition: Add 10-15 µL of MTT stock solution to each well.[18][19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[17][19]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][16]
-
Data Acquisition: Read the absorbance at 570 nm or 590 nm using a microplate reader.[9][10]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent "glow-type" signal.[11]
Materials:
-
Cells of interest
-
Complete culture medium
-
Opaque-walled 96- or 384-well plates (white plates are recommended for luminescence).[20]
-
PROTAC BRD4 Degrader stock solution (in DMSO)
-
CellTiter-Glo® Reagent (Promega).[11]
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[11][12]
-
Cell Seeding: Seed cells (100 µL for 96-well plates, 25 µL for 384-well plates) into opaque-walled multiwell plates.[21] Include control wells with medium only for background measurement.[11] Incubate overnight.
-
Compound Treatment: Add the desired concentrations of the PROTAC BRD4 Degrader to the wells.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).[22]
-
Assay Execution: a. Equilibrate the plate to room temperature for approximately 30 minutes.[11][21] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[11] c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[12][21] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][21]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
Protocol 3: RealTime-Glo™ MT Cell Viability Assay
This assay measures cell viability kinetically by quantifying the reducing potential of viable cells in real-time.[13]
Materials:
-
Cells of interest
-
Complete culture medium
-
Opaque-walled 96- or 384-well plates
-
PROTAC BRD4 Degrader stock solution (in DMSO)
-
RealTime-Glo™ MT Cell Viability Assay reagents (Promega), including MT Cell Viability Substrate and NanoLuc® Enzyme.[13]
-
Luminometer (preferably with environmental controls for kinetic reads).[15]
Procedure:
-
Reagent Preparation: Prepare the 2X RealTime-Glo™ Reagent by diluting the substrate and enzyme in culture medium according to the manufacturer's protocol.
-
Assay Setup (Simultaneous Plating and Dosing): a. Prepare cell suspensions containing the 2X RealTime-Glo™ Reagent. b. Prepare serial dilutions of the PROTAC BRD4 Degrader at a 2X concentration in culture medium. c. Dispense 50 µL of the 2X compound dilutions into the wells. d. Add 50 µL of the cell suspension/reagent mix to each well.
-
Data Acquisition: Place the plate in a luminometer set to 37°C (and 5% CO₂ if available).[15] Read luminescence at various time points (e.g., every hour for 72 hours) to monitor cell viability kinetically.[15]
Data Presentation and Interpretation
The primary output of a cell viability assay is the determination of the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the degrader required to reduce cell viability by 50%. This value is a key measure of the compound's potency.
Data Analysis Steps:
-
Subtract the average background reading (medium-only wells) from all other readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control (DMSO-treated) wells.
-
Plot the percent viability against the log of the degrader concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to calculate the IC₅₀ value.
Example Quantitative Data for BRD4 Degraders:
The table below summarizes efficacy data for various PROTAC BRD4 degraders from published studies. DC₅₀ refers to the concentration required to degrade 50% of the target protein, while IC₅₀ refers to the concentration for 50% inhibition of proliferation.
| Degrader | Cell Line | Assay Type | Incubation Time | Result (IC₅₀ / DC₅₀) | Reference |
| QCA570 | Multiple Bladder Cancer Lines | CCK-8 | 9 hours | DC₅₀: ~1 nM | [5][17] |
| PROTAC BRD4 Degrader-6 | BxPC3 (Pancreatic Cancer) | Not Specified | 72 hours | IC₅₀: 0.165 µM | [8] |
| dBET6 | HepG2 (Liver Cancer) | Western Blot | 8 hours | DC₅₀: 23.32 nM | [23] |
| dBET6 | MDA-MB-231 (Breast Cancer) | TR-FRET | 5 hours | Dose-dependent BRD4 decrease | [6] |
| MZ1 | MV4;11 (Leukemia) | CellTiter-Glo | Not Specified | Measurable cell death at 100 nM | [24] |
| [I] | HCC1806 / HCC1937 (Breast Cancer) | Not Specified | 48 hours | Near complete BRD4 depletion | [7] |
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. labhoo.com [labhoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4-specific PROTAC with potent efficacy in models of BLBC | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. ch.promega.com [ch.promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. RealTime-Glo™ MT Cell Viability Assay Technical Manual [worldwide.promega.com]
- 14. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 18. texaschildrens.org [texaschildrens.org]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. biorxiv.org [biorxiv.org]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. reactionbiology.com [reactionbiology.com]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Immunofluorescence Staining for BRD4 Localization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional co-activator belonging to the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BRD4 plays a critical role in regulating gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb) complex, to gene promoters and enhancers.[3][4][5][6] Its involvement in fundamental cellular processes, including cell cycle progression, and its dysregulation in various diseases, particularly cancer, have made it a prominent therapeutic target.[3][7]
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of proteins like BRD4 within cells.[8][9] This method provides crucial insights into the protein's function, its response to stimuli, and its potential redistribution following treatment with therapeutic agents like BET inhibitors. These application notes provide a detailed protocol for the immunofluorescent staining of BRD4, guidelines for quantitative analysis, and troubleshooting advice.
Principle of BRD4 Function and Localization
BRD4 is predominantly a nuclear protein, where it associates with chromatin.[10] It contains two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated histones, particularly on H3 and H4 tails.[2][11] This interaction is crucial for its role in transcription. The long isoform of BRD4 also possesses a C-terminal domain that recruits the P-TEFb complex, which then phosphorylates RNA Polymerase II to promote transcriptional elongation.[5][11]
Under various conditions, BRD4 localization can be dynamic. It remains associated with condensed chromosomes during mitosis, a phenomenon referred to as "mitotic bookmarking," which is thought to facilitate the rapid reactivation of gene expression in the subsequent G1 phase.[2] In cancer cells, BRD4 is often found at super-enhancers of key oncogenes like MYC.[12] Treatment with BET inhibitors, such as JQ1, or degraders (PROTACs) can displace BRD4 from chromatin, leading to its degradation and a reduction in nuclear signal intensity.[12][13]
Key Signaling Pathways Involving BRD4
BRD4 is a central node in several signaling pathways critical for cell growth, proliferation, and dissemination. Understanding these pathways is essential for interpreting localization data.
Caption: BRD4-mediated transcriptional activation workflow.
Caption: BRD4/Jagged1/Notch1 signaling pathway in breast cancer.[14][15]
Detailed Protocol for BRD4 Immunofluorescence
This protocol is a general guideline and may require optimization for specific cell lines or tissues.
Materials and Reagents
-
Cell Culture: Cells of interest grown on glass coverslips in a multi-well plate.
-
Primary Antibody: A validated anti-BRD4 antibody (e.g., Rabbit polyclonal or monoclonal).[5][16][17][18]
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.2-0.3% Triton X-100 in PBS.[12][19]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS.[12][20]
-
Antibody Dilution Buffer: 1% BSA and 0.3% Triton X-100 in PBS.[20]
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.[21]
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
Experimental Workflow Diagram
Caption: Standard workflow for BRD4 immunofluorescence staining.
Step-by-Step Protocol
-
Cell Preparation:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 60-70% confluency.
-
If applicable, treat cells with compounds of interest (e.g., BET inhibitors, signaling pathway modulators) for the desired duration.
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with 1X PBS for 5 minutes each.[12][20]
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer (typically 1:500 to 1:1000).
-
Add the nuclear counterstain (e.g., DAPI at 1 µg/mL) to the secondary antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.[12]
-
-
Final Washes and Mounting:
-
Wash the cells three times with 1X PBS for 5 minutes each, protected from light.
-
Briefly rinse with deionized water.
-
Mount the coverslip onto a glass slide using a drop of anti-fade mounting medium.
-
Seal the edges with clear nail polish and allow to dry.
-
Store slides at 4°C, protected from light, until imaging.
-
Data Interpretation and Quantitative Analysis
Qualitative analysis involves observing the subcellular localization of the BRD4 signal (e.g., nuclear, cytoplasmic, condensed chromosomes). Quantitative analysis is crucial for obtaining objective, reproducible data.[8]
Common Quantitative Metrics:
-
Nuclear Fluorescence Intensity: The mean fluorescence intensity of the BRD4 signal within the DAPI-defined nuclear area.
-
Number of Foci/Puncta: BRD4 often localizes to distinct nuclear foci or puncta.[22] Image analysis software can be used to count the number and size of these foci per nucleus.[12]
-
Colocalization Analysis: If co-staining with another protein, Pearson's or Manders' coefficients can be calculated to determine the degree of spatial overlap.[22]
Example Quantitative Data Summary
| Experimental Condition | Cell Line | Quantitative Measure | Result | Reference |
| Control (DMSO) | LS174t | Nuclear BRD4 Signal | Strong nuclear signal | [13] |
| dBET1 (PROTAC) Treatment (2h) | LS174t | Nuclear BRD4 Signal | Strong reduction in nuclear signal intensity | [13] |
| MZ1 (PROTAC) Treatment (2h) | LS174t | Nuclear BRD4 Signal | Strong reduction in nuclear signal intensity | [13] |
| Control siRNA | U2OS | Average Number of BRD4 Foci per Cell | ~35 | [22] |
| PIP5KA knockdown (decreased PIP2) | U2OS | Average Number of BRD4 Foci per Cell | Significant decrease (~20) | [22] |
| SHIP2 knockdown (increased PIP2) | U2OS | Average Number of BRD4 Foci per Cell | Significant increase (~50) | [22] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Antibody Concentration: Primary or secondary antibody concentration is too low. | Optimize antibody concentrations by performing a titration.[23][24] |
| Inefficient Permeabilization: Antibody cannot access the nuclear BRD4 epitope. | Increase Triton X-100 concentration slightly (e.g., to 0.5%) or extend permeabilization time.[25] | |
| Low Protein Expression: The target cell line expresses low levels of BRD4. | Confirm BRD4 expression by Western Blot. Use a positive control cell line known to express BRD4.[25][26] | |
| Photobleaching: Fluorophore has been quenched due to excessive light exposure. | Minimize light exposure during staining and imaging. Use an anti-fade mounting medium.[26][27] | |
| High Background | Insufficient Blocking: Non-specific binding of antibodies. | Increase blocking time to 60-90 minutes. Ensure the blocking serum matches the secondary antibody host species.[23][27] |
| Antibody Concentration Too High: Primary or secondary antibody is too concentrated. | Reduce antibody concentrations; perform a titration to find the optimal signal-to-noise ratio.[23][25] | |
| Inadequate Washing: Unbound antibodies remain on the sample. | Increase the number and/or duration of wash steps.[23][25] | |
| Autofluorescence: Cells or tissues have endogenous fluorescence. | View an unstained control slide. Use fresh fixative solutions. If necessary, treat with a quenching agent like 0.1% Sudan Black.[27] | |
| Non-specific Staining | Primary Antibody Specificity: Antibody may cross-react with other proteins. | Use a highly validated antibody. Include a negative control (e.g., isotype control or cells with BRD4 knockdown) to confirm specificity.[23] |
| Fixation Artifacts: Fixation may alter protein conformation or cause aggregation. | Try a different fixation method (e.g., methanol fixation), although PFA is standard for nuclear proteins. Reduce fixation time.[23] |
References
- 1. BRD4 - Wikipedia [en.wikipedia.org]
- 2. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. BRD4 Antibody [ABIN7145812] - for Human ELISA, IF [antibodies-online.com]
- 7. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain Protein Brd4 Binds to GTPase-Activating SPA-1, Modulating Its Activity and Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. BRD4 Antibodies | Antibodies.com [antibodies.com]
- 17. Anti-BRD4 Monoclonal Atlas Antibody [atlasantibodies.com]
- 18. BRD4 (E2A7X) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 21. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ibidi.com [ibidi.com]
- 24. hycultbiotech.com [hycultbiotech.com]
- 25. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 26. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 27. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Application Notes and Protocols for CRISPR-Cas9 Screening with PROTAC BRD4 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-Cas9 genome-wide screening has emerged as a powerful tool for identifying genes that modulate cellular responses to therapeutic agents. When combined with Proteolysis Targeting Chimeras (PROTACs), a novel class of drugs that induce targeted protein degradation, this technology can uncover mechanisms of drug sensitivity and resistance. This document provides detailed application notes and protocols for conducting a CRISPR-Cas9 loss-of-function screen to identify genes that influence the efficacy of PROTAC BRD4 Degrader-2, a potent and selective degrader of the bromodomain and extraterminal domain (BET) protein BRD4.
BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes such as c-MYC, making it a prime target in oncology.[1] PROTACs that target BRD4, such as the conceptual "this compound," function by recruiting an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[2] Understanding the genetic landscape that influences cellular response to BRD4 degradation is crucial for patient stratification, predicting therapeutic outcomes, and developing effective combination therapies.
Data Presentation
Table 1: Representative Quantitative Data from a CRISPR Screen with a BRD4 Degrader
| Gene Symbol | Phenotype | Log2 Fold Change (Treated vs. Control) | p-value | Reference |
| Resistance Hits | ||||
| CUL4B | Resistance | 3.5 | <0.001 | [3] |
| DCAF11 | Resistance | 3.2 | <0.001 | [3] |
| Sensitivity Hits | ||||
| ATP2C1 | Sensitivity | -2.8 | <0.01 | [4] |
| TMEM165 | Sensitivity | -2.5 | <0.01 | [4] |
Note: This table presents hypothetical yet representative data based on published CRISPR screens with BRD4 inhibitors and degraders. The specific values for "this compound" would need to be determined experimentally.
Signaling Pathways and Mechanisms
BRD4 Signaling Pathway
BRD4 acts as a scaffold protein that binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This complex, in turn, phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including the master oncogene c-MYC.
Caption: BRD4-mediated transcriptional activation of c-MYC.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule with one end binding to BRD4 and the other to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to BRD4, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated degradation of BRD4.
Experimental Protocols
Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines the steps for a pooled, negative selection CRISPR-Cas9 screen to identify genes whose knockout confers resistance to this compound.
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-231, a triple-negative breast cancer cell line)[5][6]
-
Lentiviral vector expressing Cas9 (e.g., lentiCas9-Blast)[7]
-
Pooled lentiviral sgRNA library (e.g., Brunello)[7]
-
This compound
-
Lentivirus packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction reagent
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Workflow Diagram:
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
Procedure:
-
Generation of Cas9-Expressing Stable Cell Line:
-
Produce lentivirus encoding Cas9 in HEK293T cells using packaging plasmids.
-
Transduce the target cancer cell line with the Cas9 lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Select for Cas9-expressing cells using the appropriate antibiotic (e.g., blasticidin for lentiCas9-Blast).[7]
-
Validate Cas9 expression and activity via Western blot and a functional assay (e.g., targeting a non-essential gene and measuring knockout efficiency).
-
-
Lentiviral sgRNA Library Transduction:
-
Produce the pooled sgRNA lentiviral library in HEK293T cells.
-
Titer the viral library on the Cas9-expressing target cells.
-
Transduce the Cas9-expressing cells with the sgRNA library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the library.
-
-
Antibiotic Selection and Initial Cell Harvest:
-
Select transduced cells with the appropriate antibiotic (e.g., puromycin).
-
After selection, harvest a population of cells to serve as the "Time 0" or initial reference sample.[7]
-
-
Cell Culture and Treatment:
-
Expand the remaining cells and then split them into two populations: a control group treated with vehicle (DMSO) and a treatment group treated with this compound.
-
The concentration of the PROTAC should be predetermined to cause significant but not complete cell death (e.g., IC50-IC80).
-
Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves the library complexity (at least 500 cells per sgRNA).
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest the surviving cells from both the control and treated populations.
-
Extract genomic DNA from the "Time 0", control, and treated cell pellets.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the PCR amplicons to determine the relative abundance of each sgRNA in each sample.
-
-
Data Analysis:
-
Align sequencing reads to a reference file of the sgRNA library to obtain read counts for each sgRNA.
-
Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched or depleted in the PROTAC-treated population compared to the control population.
-
Genes targeted by multiple enriched sgRNAs are considered potential resistance hits.
-
Cell Viability Assay for Hit Validation
This protocol is for validating the effect of candidate gene knockout on sensitivity to this compound.
Materials:
-
Cas9-expressing cells
-
sgRNAs targeting candidate genes and non-targeting control sgRNAs
-
Lentiviral vectors for individual sgRNA expression
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Generate Knockout Cell Lines:
-
Individually transduce Cas9-expressing cells with lentiviruses carrying sgRNAs for each candidate hit gene and a non-targeting control.
-
Select for transduced cells and expand the populations.
-
Confirm gene knockout by Western blot or Sanger sequencing of the target locus.
-
-
Cell Seeding and Treatment:
-
Seed the knockout and control cell lines into 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
-
Cell Viability Measurement:
-
Incubate the plates for 72-96 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control for each cell line.
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
A significant increase in the IC50 for a knockout cell line compared to the control indicates that the knocked-out gene is a sensitizer to the PROTAC (i.e., its loss confers resistance). Conversely, a decrease in IC50 suggests the gene's loss confers sensitivity.
-
Conclusion
The combination of CRISPR-Cas9 screening with the targeted protein degrader, this compound, provides a powerful platform for elucidating the genetic determinants of drug response. The protocols outlined in this document offer a comprehensive guide for researchers to identify and validate genes that modulate cellular sensitivity to BRD4 degradation. The insights gained from such screens can accelerate the development of more effective cancer therapies and personalized medicine strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genome-wide CRISPR-Cas9 screen identifies rationally designed combination therapies for CRLF2-rearranged Ph-like ALL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by PROTAC BRD4 Degrader-2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PROTAC BRD4 Degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to selectively target the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation via the ubiquitin-proteasome system.[1][2][3] BRD4 is a key epigenetic reader that regulates the transcription of critical oncogenes such as c-Myc.[4][5][6][7] By inducing the degradation of BRD4, this compound offers a potent therapeutic strategy to suppress tumor growth and induce apoptosis in various cancer cell types.[3][4]
These application notes provide a detailed protocol for the analysis of apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised plasma membranes, a characteristic of late apoptotic and necrotic cells.
Principle of the Assay
Dual staining with Annexin V and PI allows for the differentiation of cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Data Presentation
The following tables summarize representative quantitative data obtained from studies on BRD4-degrading PROTACs in various cancer cell lines. This data can serve as a reference for expected outcomes when using this compound.
Table 1: Apoptosis Induction by a BRD4-Degrading PROTAC in Colon Cancer Cells
| Cell Line | Treatment Concentration (nM) | Duration (hours) | % Apoptotic Cells (Annexin V+) |
| HCT116 | 100 | 24 | Increased significantly over control |
| Primary Colon Cancer Cells (pCan1) | 100 | 24 | Increased significantly over control |
| Primary Colon Cancer Cells (pCan2) | 100 | 24 | Increased significantly over control |
Data adapted from a study on a similar BRD4-degrading PROTAC, A1874.[4]
Table 2: Time-Course of Apoptosis Induction by a BRD4-Degrading PROTAC
| Cell Line | Treatment Concentration (µM) | 24 hours (% Apoptotic Cells) | 96 hours (% Apoptotic Cells) |
| MCF-7 | 5 | <20% | ~60% |
| MCF-7 | 10 | <20% | ~70% |
| T-47D | 5 | <20% | ~60% |
| T-47D | 10 | <20% | ~70% |
Data adapted from a study on an MDM2-recruiting BRD4 PROTAC. Note the delayed but significant induction of apoptosis.[8]
Table 3: Dose-Dependent Induction of Apoptosis in Basal-Like Breast Cancer Cells
| Cell Line | Treatment Concentration (µM) | Duration (hours) | % Annexin V-Positive Cells |
| HCC1937 | 0.05 | 48 | ~15% |
| HCC1937 | 0.1 | 48 | ~25% |
| HCC1937 | 0.2 | 48 | ~40% |
| HCC1806 | 0.05 | 48 | ~10% |
| HCC1806 | 0.1 | 48 | ~20% |
| HCC1806 | 0.2 | 48 | ~35% |
Data adapted from a study on a BRD4-specific PROTAC, compound 6b.[9]
Signaling Pathway
The degradation of BRD4 by this compound initiates a signaling cascade that leads to apoptosis. A simplified representation of this pathway is provided below.
Caption: BRD4 degradation by PROTAC leading to apoptosis.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., HCT116, MCF-7, HCC1937)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM). Include a vehicle control (DMSO-treated) and a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain apoptotic floating cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat this wash step once more.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | Inappropriate antibody concentration | Titrate the Annexin V-FITC and PI concentrations. |
| Cell clumping | Ensure single-cell suspension by gentle pipetting or filtering. | |
| Weak or no signal | Insufficient incubation time or drug concentration | Optimize treatment duration and concentration of this compound. |
| Loss of cells during washing steps | Be gentle during resuspension and centrifugation. | |
| High percentage of necrotic cells | Harsh cell handling | Handle cells gently during harvesting and washing. |
| Treatment is too cytotoxic at the tested concentration/duration | Perform a time-course and dose-response experiment to find optimal conditions. |
Conclusion
This application note provides a comprehensive guide for the analysis of apoptosis induced by this compound using flow cytometry. The provided protocols and reference data will aid researchers in accurately quantifying the apoptotic effects of this novel BRD4 degrader, contributing to a better understanding of its therapeutic potential in cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing PROTAC BRD4 Degrader-2 concentration for in vitro assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists optimize the use of PROTAC BRD4 Degrader-2 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: PROTAC (Proteolysis Targeting Chimera) BRD4 Degrader-2 is a heterobifunctional molecule. It consists of a ligand that binds to the BRD4 protein and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][2][3] This proximity induces the ubiquitination of BRD4, marking it for degradation by the cell's proteasome.[4][5] This event-driven mechanism allows for the catalytic degradation of the target protein.[6][7]
Q2: What is a typical starting concentration range for this degrader?
A2: For initial experiments, a broad concentration range is recommended. Based on data from various BRD4 degraders, a starting range of 1 nM to 10 µM is appropriate for dose-response experiments.[8] Many potent BRD4 PROTACs show effective degradation (DC50) in the low nanomolar range.[4][9]
Q3: How long should I incubate the cells with the degrader?
A3: The optimal incubation time can vary depending on the cell line and experimental goals. Significant BRD4 degradation is often observed within 4 to 8 hours.[8][10] A time-course experiment (e.g., 2, 4, 8, 16, and 24 hours) is recommended to determine the optimal degradation kinetics in your specific cell model.[8][11]
Q4: What is the difference between DC50 and IC50 for a PROTAC?
A4: DC50 (Degradation Concentration 50) is the concentration of the PROTAC required to degrade 50% of the target protein. IC50 (Inhibitory Concentration 50) is the concentration required to inhibit a specific biological process (like cell proliferation) by 50%.[1] For PROTACs, the DC50 value directly measures the primary mechanism of action (protein degradation), while the IC50 reflects the downstream functional consequence.
Quantitative Data Summary
The following tables summarize typical concentration and activity data for various BRD4 PROTACs, which can serve as a reference for optimizing this compound.
Table 1: Degradation and Proliferation Activity in Various Cell Lines
| PROTAC Name | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Incubation Time | Reference |
| QCA570 | Bladder Cancer Lines | ~1 nM | Not Specified | 9 hours | [4][9] |
| ARV-825 | T-ALL Lines | Not Specified | Varies by line | 48 hours | [12] |
| PROTAC 1 | Burkitt's Lymphoma | < 1 nM | Not Specified | Not Specified | [2][3] |
| dBET6 | HepG2 | 23.32 nM | Not Specified | 8 hours | [10] |
| This compound | THP-1 | Not Specified | 1.83 µM | 72 hours | [1] |
| CFT-2718 | MOLT4 | ~10 nM (DC90) | ~10 nM | 3 hours (deg.) / 72 hours (via.) | [13] |
Table 2: Binding Affinity
| PROTAC Name | Target | IC50 / Kᵢ (Binding) | Reference |
| This compound | BRD4 BD1 | 14.2 nM | [1] |
| PROTAC BRD3/BRD4-L degrader-2 | BRD3 BD1 | 16.91 nM (Kᵢ) | [14] |
| PROTAC BRD3/BRD4-L degrader-2 | BRD3 BD2 | 2.8 nM (Kᵢ) | [14] |
Troubleshooting Guide
Issue 1: No or minimal BRD4 degradation observed.
This is a common issue that can be traced to several factors. Use the following decision tree to diagnose the problem.
-
Possible Cause A: Suboptimal Concentration/Time: The concentration may be too low or the incubation time too short.
-
Possible Cause B: Low E3 Ligase Expression: The cell line used may not express sufficient levels of the E3 ligase recruited by the PROTAC.
-
Solution: Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) via Western blot or qPCR. If expression is low, choose a different cell line known to have robust expression.
-
-
Possible Cause C: Inactive Ubiquitin-Proteasome System (UPS): The degradation pathway itself may be compromised.
Issue 2: High cellular toxicity observed at effective degradation concentrations.
-
Possible Cause A: Off-Target Effects: The PROTAC or its metabolites may have off-target activities that induce cytotoxicity.
-
Possible Cause B: "Hook Effect": At very high concentrations, the formation of binary complexes (PROTAC-BRD4 or PROTAC-E3) can dominate over the productive ternary complex, reducing degradation efficiency and potentially increasing toxicity from high compound exposure.
-
Solution: Analyze a full dose-response curve. If degradation is less efficient at the highest concentrations compared to mid-range concentrations, this may indicate a hook effect. Use the lowest concentration that achieves maximal degradation.
-
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
This protocol outlines the steps to quantify BRD4 protein levels following treatment with this compound.
-
Cell Seeding: Seed cells (e.g., THP-1, MOLT4, or other relevant lines) in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest.[10][16]
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[12]
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. For a dose-response experiment, a serial dilution from 10 µM down to 1 nM is recommended.[8] Include a DMSO-only vehicle control.[12]
-
Treat cells and incubate for the desired time (e.g., 8 hours).[10]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Also, probe for a loading control (e.g., β-Actin, GAPDH, or α-Tubulin) to ensure equal protein loading.[4][8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using software like ImageJ.[11] Normalize the BRD4 band intensity to the loading control. Calculate the percentage of remaining BRD4 relative to the DMSO vehicle control.
-
Protocol 2: Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo)
This protocol is for assessing the effect of BRD4 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).[9][12]
-
Compound Treatment: Add the this compound at various concentrations (similar to the Western blot experiment) in triplicate. Include a DMSO-only control.
-
Incubation: Incubate the plate for a period relevant to cell proliferation, typically 48 to 72 hours.[1][12]
-
Assay:
-
Measurement: Read the absorbance (for CCK-8) or luminescence (for CellTiter-Glo) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control for each concentration. Plot the results to determine the IC50 value using software like GraphPad Prism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting Inconsistent Western Blot Results for BRD4: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent Western blot results for the bromodomain-containing protein 4 (BRD4). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: No or Weak BRD4 Signal
Question: I am not detecting any BRD4 band or the signal is very weak. What could be the problem?
Answer: A lack of or a faint BRD4 signal can stem from several factors throughout the Western blot workflow. Consider the following potential causes and solutions:
-
Antibody Selection and Usage:
-
Incorrect Primary Antibody: Ensure you are using a primary antibody validated for Western blotting and specific to the BRD4 isoform you intend to detect.[1] Some antibodies are isoform-specific.
-
Insufficient Antibody Concentration: The primary antibody concentration may be too low. Titrate the antibody to determine the optimal concentration. Consult the manufacturer's datasheet for recommended starting dilutions.
-
Inactive Antibody: Improper storage or repeated freeze-thaw cycles can degrade the antibody. Use a fresh aliquot of the antibody.
-
-
Sample Preparation and Protein Loading:
-
Low BRD4 Expression: The cell line or tissue being analyzed may have low endogenous BRD4 expression. Consider using a positive control, such as a cell line known to express high levels of BRD4 (e.g., HeLa, 293T), to validate the protocol.
-
Insufficient Protein Load: Load a sufficient amount of total protein onto the gel. A typical starting point is 20-30 µg of cell lysate.
-
Protein Degradation: Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent BRD4 degradation.
-
-
Transfer and Detection:
-
Inefficient Transfer: Verify the efficiency of protein transfer from the gel to the membrane. You can stain the gel with Coomassie Blue after transfer to check for remaining protein. Also, stain the membrane with Ponceau S to visualize transferred proteins.
-
Incorrect Secondary Antibody: Confirm that the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary antibody).
-
Inactive Detection Reagents: Ensure that your ECL substrate or other detection reagents have not expired and are properly prepared.
-
Issue 2: Multiple Bands or Unexpected Molecular Weight
Question: My Western blot shows multiple bands for BRD4, or the band is not at the expected molecular weight. What does this mean?
Answer: The presence of multiple bands or a band at an unexpected molecular weight for BRD4 can be attributed to several biological and technical factors:
-
BRD4 Isoforms: BRD4 exists in multiple isoforms, most notably a long form (~152-200 kDa) and a short form (~80 kDa).[2][3] Your antibody may be detecting more than one isoform. Check the antibody's specificity; some are designed to recognize a specific isoform, while others detect multiple forms.[1][4]
-
Post-Translational Modifications (PTMs): BRD4 undergoes various PTMs, including phosphorylation, ubiquitination, methylation, and acetylation.[5][6] These modifications can alter the protein's apparent molecular weight on an SDS-PAGE gel, often resulting in a slight upward shift or the appearance of multiple closely spaced bands.
-
Protein Degradation: If protease inhibitors were omitted or ineffective, you might observe smaller, lower molecular weight bands corresponding to BRD4 degradation products.
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate. To address this:
-
Optimize the antibody concentrations.
-
Increase the stringency of the washing steps.
-
Use a different blocking buffer (e.g., switch from milk to BSA, especially for phospho-specific antibodies).
-
-
Protein Dimers or Multimers: Incomplete denaturation of the sample can lead to the formation of protein complexes, resulting in bands at higher molecular weights. Ensure your samples are adequately boiled in loading buffer containing a reducing agent like DTT or β-mercaptoethanol.
Quantitative Data Summary
For consistent and reproducible BRD4 Western blot results, refer to the following tables for recommended starting concentrations and expected molecular weights.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Application | Recommended Starting Dilution |
| Primary BRD4 Antibody | Western Blot | 1:1000 - 1:2000 |
| HRP-conjugated Secondary Antibody | Western Blot | 1:2000 - 1:10,000 |
Note: Optimal dilutions should be determined experimentally for each specific antibody and experimental setup.
Table 2: BRD4 Isoform Molecular Weights
| BRD4 Isoform | UniProt ID | Predicted Molecular Weight | Apparent Molecular Weight on SDS-PAGE |
| Long Isoform (Isoform A) | O60885-1 | ~152 kDa | ~180-200 kDa |
| Short Isoform (Isoform C) | O60885-3 | ~80 kDa | ~100-130 kDa |
Note: The apparent molecular weight can vary depending on post-translational modifications and gel conditions.[2][3]
Detailed Experimental Protocol: Western Blot for BRD4
This protocol provides a standard methodology for detecting BRD4 in cell lysates.
1. Sample Preparation (Cell Lysis)
-
Place the cell culture dish on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
2. SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 20-30 µg of total protein per lane of a 4-12% Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel in 1x Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in 1x transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Assemble the transfer stack (wet or semi-dry) ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane. For a wet transfer, a common condition is 100V for 1-2 hours at 4°C.
4. Immunodetection
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-BRD4 detection, BSA is recommended.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary BRD4 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizations
BRD4 Signaling Pathway
Caption: BRD4 binds to acetylated histones, recruiting P-TEFb to promote transcriptional elongation.
BRD4 Western Blot Experimental Workflow
References
- 1. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. biocompare.com [biocompare.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. BRD4 Isoform C (E1Q9N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor [frontiersin.org]
Technical Support Center: Enhancing the In Vivo Performance of PROTAC BRD4 Degrader-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of PROTAC BRD4 Degrader-2. Our goal is to offer practical guidance for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor in vivo stability of this compound?
A1: PROTACs, including BRD4 Degrader-2, often exhibit poor in vivo stability due to their unique structural characteristics. Key factors include a high molecular weight and hydrophobicity, which can lead to low aqueous solubility and poor permeability.[1][2][3] Additionally, the linker component and the warhead or E3 ligase ligand can be susceptible to metabolic degradation by enzymes such as cytochrome P450s (CYPs) and aldehyde oxidases.[4][5][6]
Q2: How can I assess the in vivo stability of my this compound?
A2: Evaluating in vivo stability involves a combination of pharmacokinetic (PK) studies and analysis of target protein degradation in tissues. Key assays include:
-
Pharmacokinetic analysis: Measuring the concentration of the PROTAC in plasma and tissues over time using techniques like LC-MS/MS to determine its half-life, clearance, and overall exposure.[7]
-
In vivo target degradation studies: Assessing the levels of BRD4 protein in tumor or target tissues from animal models at various time points post-treatment using methods like Western blotting or immunohistochemistry.[][9]
-
Metabolite identification: Analyzing plasma and tissue samples to identify major metabolites, which can reveal metabolic "hotspots" in the molecule.[5][10]
Q3: What are the first steps I should take if I observe rapid clearance of this compound in my animal model?
A3: If you observe rapid clearance, consider the following initial steps:
-
Review the formulation: Ensure the formulation is appropriate for the route of administration and enhances the solubility and bioavailability of the compound.[1][11]
-
Investigate metabolic stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to understand the compound's susceptibility to metabolism.[5][]
-
Analyze the structure for metabolic liabilities: Examine the structure of this compound, particularly the linker, for sites prone to enzymatic degradation.[6][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Low Bioavailability After Oral Administration
Possible Causes:
Suggested Solutions:
| Solution | Experimental Protocol | Expected Outcome |
| Formulation Optimization | Develop and screen various formulations such as self-emulsifying drug delivery systems (SEDDS), amorphous solid dispersions, or lipid-based nanoparticles to improve solubility.[1][11] | Increased oral bioavailability and systemic exposure. |
| Structural Modification | Synthesize analogs with modified linkers (e.g., incorporating heteroatoms or using more rigid structures) to enhance permeability and metabolic stability.[10][13][14] | Improved pharmacokinetic profile and target engagement. |
| Co-administration with Food | In preclinical models, administer the PROTAC with a high-fat meal to potentially enhance absorption.[14][15] | Enhanced absorption and plasma concentrations. |
Issue 2: Rapid Systemic Clearance and Short Half-Life
Possible Causes:
-
Rapid excretion.
-
Instability in plasma.[16]
Suggested Solutions:
| Solution | Experimental Protocol | Expected Outcome |
| Linker Optimization | Modify the linker to be more resistant to metabolic degradation by, for example, replacing metabolically labile groups or increasing rigidity.[] | Prolonged plasma half-life and sustained target degradation. |
| Prodrug Approach | Design a prodrug version of the PROTAC that releases the active molecule in vivo, potentially improving its pharmacokinetic properties.[14][15] | Increased exposure and efficacy. |
| Targeted Delivery | Utilize antibody-drug conjugates (ADCs) to deliver the PROTAC specifically to the target tissue, thereby reducing systemic clearance and off-target effects.[17][18][19] | Enhanced therapeutic window and reduced toxicity. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study
-
Animal Model: Use appropriate rodent models (e.g., mice or rats).
-
Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., a solution with Solutol HS 15 and propylene glycol). Administer the compound via the desired route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).
Protocol 2: Western Blot for In Vivo Target Degradation
-
Animal Treatment: Dose animals with this compound or vehicle control.
-
Tissue Collection: At predetermined time points, euthanize the animals and collect target tissues (e.g., tumors).
-
Protein Extraction: Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for BRD4.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of BRD4 degradation.
Visualizations
Caption: Workflow for assessing the in vivo stability and efficacy of this compound.
Caption: Mechanism of action for PROTAC-mediated degradation of BRD4.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protac-delivery-strategies-for-overcoming-physicochemical-properties-and-physiological-barriers-in-targeted-protein-degradation - Ask this paper | Bohrium [bohrium.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of In Vivo Toxicity with PROTAC BRD4 Degrader-2: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing and managing the toxicity of PROTAC BRD4 Degrader-2 in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical research.
Disclaimer: Publicly available in vivo toxicity data for the specific molecule "this compound" (also identified as compound 21 in some literature) is limited.[1][2] Therefore, this guide leverages data from analogous BRD4-targeting PROTACs and BET inhibitors to provide a comprehensive resource. Researchers should interpret this information as a comparative guide and establish the safety profile of this compound through rigorous, compound-specific preclinical toxicology studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Bromodomain-containing protein 4 (BRD4).[3] It is a heterobifunctional molecule composed of a ligand that binds to BRD4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination and subsequent degradation of BRD4 by the proteasome, leading to the downregulation of BRD4-dependent genes like c-Myc.[1][2]
Q2: What are the known on-target toxicities associated with BRD4 degradation in animal models?
Based on studies with various BRD4 inhibitors and degraders, the most commonly observed on-target toxicities are hematological and gastrointestinal. These are largely due to the role of BRD4 in the proliferation and maintenance of healthy hematopoietic and intestinal cells.
-
Hematological Toxicities: Thrombocytopenia (low platelet count) and anemia are the most frequent and often dose-limiting toxicities.[4]
-
Gastrointestinal (GI) Toxicities: Diarrhea, nausea, and vomiting are common adverse effects.[4]
Q3: What are the potential off-target toxicities of this compound?
Off-target toxicities with PROTACs can arise from several factors:
-
Non-specific binding: The degrader might bind to proteins other than BRD4, leading to their unintended degradation.
-
E3 ligase-related effects: As this compound utilizes the CRBN E3 ligase, there is a potential for off-target effects related to the modulation of other CRBN substrates.
-
"Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and can lead to unpredictable effects.[5]
A thorough preclinical safety evaluation, including proteomics-based approaches, is crucial to identify and characterize potential off-target liabilities.[6]
Troubleshooting Guide for In Vivo Experiments
This section provides practical advice for addressing common challenges encountered during in vivo studies with PROTAC BRD4 degraders.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Severe Thrombocytopenia or Anemia | On-target toxicity due to BRD4 degradation in hematopoietic progenitor cells. | 1. Dose Optimization: Perform a dose-ranging study to identify the maximum tolerated dose (MTD). 2. Dosing Schedule Modification: Explore alternative dosing schedules (e.g., intermittent dosing) to allow for the recovery of hematopoietic cells. 3. Supportive Care: Implement supportive care measures such as platelet or red blood cell transfusions if clinically indicated. 4. Pharmacodynamic (PD) Monitoring: Correlate the extent and duration of BRD4 degradation in peripheral blood mononuclear cells (PBMCs) with the severity of hematological toxicity. |
| Significant Weight Loss and Diarrhea | On-target toxicity affecting the gastrointestinal epithelium. | 1. Dose Reduction: Lower the dose to a level that maintains anti-tumor efficacy while minimizing GI effects. 2. Vehicle Optimization: Ensure the vehicle used for administration is well-tolerated and does not contribute to GI upset. 3. Supportive Care: Provide nutritional support and anti-diarrheal agents as needed. 4. Histopathological Analysis: Conduct a thorough histological examination of the GI tract in toxicology studies to assess for damage. |
| Lack of Efficacy at a Presumed Therapeutic Dose | Poor pharmacokinetic (PK) properties, suboptimal dosing, or the "hook effect". | 1. PK/PD Studies: Conduct comprehensive PK/PD studies to ensure adequate exposure and target engagement in the tumor tissue. 2. Dose-Response Assessment: Evaluate a wide range of doses to identify the optimal therapeutic window and rule out the "hook effect". 3. Formulation Optimization: Improve the formulation to enhance solubility and bioavailability. 4. Interspecies Differences: Be aware of potential differences in E3 ligase expression and function between the animal model and humans, which can affect efficacy.[6] |
| Unexpected Off-Target Toxicities | Non-specific protein degradation or E3 ligase-mediated effects. | 1. In Vitro Profiling: Perform unbiased proteomics studies (e.g., mass spectrometry) in relevant cell lines to identify off-target proteins degraded by the compound. 2. Structural Analogs: Synthesize and test inactive control molecules (e.g., a version that does not bind the E3 ligase) to confirm that the observed toxicities are dependent on protein degradation. 3. Investigative Toxicology: If a specific organ toxicity is observed, conduct targeted studies to elucidate the underlying mechanism. |
Comparative Toxicity Data of BRD4 Degraders (Reference)
The following table summarizes publicly available in vivo toxicity data for other well-characterized BRD4 PROTACs. This data is intended for comparative purposes to guide the experimental design for this compound.
| PROTAC Name | Animal Model | Dosing and Schedule | Observed Toxicities | Reference |
| ARV-771 | Mice (Castrate-Resistant Prostate Cancer model) | 50 mg/kg, daily, intraperitoneal | Well-tolerated, no significant body weight loss. | Not directly found in provided snippets |
| dBET1 | Mice (AML xenograft model) | 50 mg/kg, daily for 5 days/week, intraperitoneal | Well-tolerated, no significant body weight loss or signs of toxicity. | [4] |
| QCA570 | Mice (Leukemia xenograft model) | Well-tolerated doses | Complete and durable tumor regression at well-tolerated doses. | Not directly found in provided snippets |
Key Experimental Protocols
1. Protocol for Assessing Hematological Toxicity
-
Animal Model: Use standard rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) at multiple dose levels, including a vehicle control.
-
Blood Collection: Collect peripheral blood samples at baseline and at regular intervals during the study (e.g., weekly).
-
Complete Blood Count (CBC): Analyze blood samples for key hematological parameters, including platelet count, red blood cell count, hemoglobin, and hematocrit.
-
Bone Marrow Analysis: At the end of the study, collect bone marrow for cytological and histological analysis to assess cellularity and morphology of hematopoietic precursors.
2. Protocol for Assessing Gastrointestinal Toxicity
-
Animal Model: Rodent models are suitable.
-
Dosing: Administer the compound as described above.
-
Clinical Observations: Monitor animals daily for clinical signs of GI toxicity, including weight loss, diarrhea (scoring system), and changes in appetite or behavior.
-
Histopathology: At necropsy, collect sections of the entire GI tract (stomach, small intestine, large intestine). Process tissues for histopathological examination to evaluate for epithelial damage, inflammation, and changes in crypt-villus architecture.
Visualizing Key Pathways and Workflows
BRD4 Signaling Pathway
BRD4 plays a critical role in regulating the transcription of key oncogenes, most notably c-Myc. Degradation of BRD4 leads to the suppression of c-Myc expression, which in turn can induce the expression of the cell cycle inhibitor p21, leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of BRD4 degradation.
General Experimental Workflow for In Vivo Toxicity Assessment
A systematic approach is essential for evaluating the in vivo toxicity of a novel PROTAC degrader.
Caption: A typical workflow for preclinical in vivo toxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTAC in animal model - Profacgen [profacgen.com]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Hook Effect in PROTAC BRD4 Degrader-2 Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the hook effect observed in experiments involving PROTAC BRD4 Degrader-2.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect, also known as the prozone effect, is a phenomenon observed in PROTAC-mediated protein degradation where a decrease in degradation efficiency is seen at high concentrations of the PROTAC molecule.[1][2] This results in a characteristic "bell-shaped" dose-response curve, where degradation is potent at an optimal concentration range but becomes less effective at supra-optimal concentrations.[1]
Q2: What is the underlying mechanism of the hook effect with PROTACs?
A2: The hook effect arises from the fundamental mechanism of PROTACs, which relies on the formation of a productive ternary complex consisting of the target protein (e.g., BRD4), the PROTAC molecule, and an E3 ubiquitin ligase. At excessively high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (PROTAC-BRD4 and PROTAC-E3 ligase).[3][4] These binary complexes compete with the formation of the essential ternary complex, thus hindering the ubiquitination and subsequent degradation of the target protein.[3][4]
Q3: Is the hook effect a common observation with BRD4 degraders?
A3: Yes, the hook effect is a frequently observed phenomenon in studies involving various PROTACs, including those targeting BRD4.[4] Several well-characterized BRD4 degraders have been shown to exhibit a hook effect at high concentrations in cellular assays.
Q4: How can I differentiate the hook effect from cellular toxicity at high PROTAC concentrations?
A4: Differentiating the hook effect from cytotoxicity is crucial for accurate data interpretation. A key indicator of the hook effect is the recovery of the target protein level at high PROTAC concentrations after an initial decrease at lower concentrations, as observed by western blot. In contrast, cytotoxicity would likely lead to a general decrease in protein levels, including housekeeping proteins, and a reduction in cell viability. To confirm, you can perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your degradation experiment. If cell viability remains high at concentrations where you observe reduced degradation, the phenomenon is more likely to be the hook effect.
Troubleshooting Guide
Problem 1: My western blot shows a decrease in BRD4 degradation at higher concentrations of my PROTAC. Is this the hook effect?
Possible Cause: Formation of non-productive binary complexes at high PROTAC concentrations.
Troubleshooting Steps:
-
Confirm with a wider dose-response curve: Extend the concentration range of your PROTAC treatment to clearly visualize the bell-shaped curve. Include both lower and higher concentrations than your standard range.
-
Perform a time-course experiment: Analyze BRD4 degradation at different time points (e.g., 2, 4, 8, 16, 24 hours) for a high concentration of the PROTAC. The hook effect may be more pronounced at earlier time points.
-
Control Experiments:
-
Inactive Control: Use an inactive version of your PROTAC (e.g., one with a mutated E3 ligase binding motif) to ensure the degradation is dependent on ternary complex formation.
-
Competitive Displacement: Co-treat cells with a high concentration of the PROTAC and an excess of a small molecule binder for either BRD4 (like JQ1) or the E3 ligase. This should rescue the degradation at optimal concentrations and can help to understand the dynamics at high concentrations.
-
Problem 2: I am not observing a clear hook effect, but I suspect it might be occurring outside my tested concentration range.
Possible Cause: The concentration range tested is not wide enough to induce the hook effect.
Troubleshooting Steps:
-
Expand Concentration Range: Test significantly higher concentrations of your PROTAC. The onset of the hook effect can vary greatly between different PROTACs and cell lines.[1]
-
Check Cellular Permeability: Poor cell permeability of the PROTAC could mean that the intracellular concentration required to induce the hook effect is not being reached, even at high concentrations in the media. Consider using techniques to assess intracellular compound concentration if available.
-
Consider PROTAC Valency: Trivalent PROTACs have been suggested to potentially mitigate the hook effect compared to their bivalent counterparts, although this is still a subject of ongoing research and can be cell-type dependent.[1][5]
Problem 3: The hook effect is interfering with the determination of DC50 and Dmax values for my BRD4 degrader.
Possible Cause: The bell-shaped curve makes standard sigmoidal curve fitting inaccurate.
Troubleshooting Steps:
-
Use Appropriate Curve Fitting Models: Do not use a standard sigmoidal dose-response model. Instead, use a biphasic or bell-shaped curve fitting model available in software like GraphPad Prism.
-
Focus on the Descending Part of the Curve: For determining DC50, focus the analysis on the initial part of the dose-response curve before the hook effect becomes prominent.
-
Report Dmax at the Optimal Concentration: Clearly state the concentration at which the maximum degradation (Dmax) is observed.
Data Presentation
Table 1: Quantitative Data for Representative BRD4 Degraders
| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 | Dmax | Hook Effect Observed | Reference |
| dBET1 | Pomalidomide (CRBN) | JQ1 | H661 | < 0.5 µM | >90% | Yes | [6] |
| MZ1 | VH032 (VHL) | JQ1 | HeLa | ~30 nM | >90% | Yes | [6] |
| ARV-825 | Pomalidomide (CRBN) | OTX015 | 22Rv1 | ~1 nM | >95% | Yes | [6] |
| MMH1 | Covalent Binder | JQ1 | K562 | 0.3 nM | ~95% | Not specified | [7] |
| MMH2 | Covalent Binder | JQ1 | K562 | 1 nM | ~95% | Not specified | [7] |
| MMH249 | Covalent Binder | JQ1 | K562 | 8 nM | 56% | Not specified | [7] |
| NC-1 | Ibrutinib Analog | Ibrutinib | Mino | 2.2 nM | 97% | Not specified | [8] |
| ZLD2218 | Not specified | JQ1 Analog | Not specified | 107 nM (IC50) | Not specified | Not specified | [9] |
| BD-9136 | Not specified | Not specified | Not specified | ~1 nM | >90% | Not specified | [9] |
Note: DC50 and Dmax values can vary significantly depending on the cell line, treatment time, and specific experimental conditions.
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is a general guideline and may require optimization for specific antibodies and cell lines.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, HEK293, or a cancer cell line of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the BRD4 PROTAC degrader and a vehicle control (e.g., DMSO) for the desired time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Immunofluorescence for BRD4 Cellular Localization
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat with the BRD4 PROTAC at the desired concentrations and for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block with 1% BSA in PBST for 30-60 minutes.
-
Incubate with the primary antibody against BRD4 diluted in 1% BSA in PBST overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody diluted in 1% BSA in PBST for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence or confocal microscope.
-
NanoBRET™ Ternary Complex Formation Assay
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.
-
Cell Preparation:
-
Assay Execution:
-
Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand (acceptor).
-
Add the NanoBRET™ substrate (e.g., Nano-Glo® Vivazine™) to the cells.
-
Treat the cells with a dilution series of the BRD4 PROTAC.
-
Measure the bioluminescence and fluorescence signals at different time points using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve for ternary complex formation.
-
Visualizations
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
References
- 1. marinbio.com [marinbio.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the Tunability of BRD4 Degradation by DCAF16 Trans-labelling Covalent Glues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Ternary Complex Formation [promega.sg]
- 12. bmglabtech.com [bmglabtech.com]
Cell line-specific responses to PROTAC BRD4 Degrader-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC BRD4 Degrader-2. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4). It functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[2][3] This event-driven mechanism allows for the catalytic degradation of the target protein.[4][5]
Q2: In which cell lines is this compound active?
A2: this compound has been shown to inhibit the growth of the THP-1 acute myeloid leukemia cell line.[1] However, the efficacy of BRD4 PROTACs can be highly cell-line dependent.[6] Factors such as the expression levels of BRD4 and components of the E3 ligase complex (like CRBN) can influence activity.[6][7] It is recommended to empirically test the degrader in your cell line of interest.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[8][9] This occurs because at excessive concentrations, the PROTAC can form binary complexes with either the target protein (BRD4) or the E3 ligase (CRBN) separately, which are non-productive for degradation, rather than the productive ternary complex (BRD4-PROTAC-CRBN).[9] To avoid this, it is crucial to perform a dose-response experiment to determine the optimal concentration range for BRD4 degradation.
Q4: How can I confirm that the observed loss of BRD4 is due to proteasomal degradation?
A4: To confirm that BRD4 degradation is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132 or bortezomib.[2][10] If the degradation of BRD4 is blocked in the presence of the proteasome inhibitor, it confirms that the process is proteasome-dependent.[2][10]
Q5: What are potential mechanisms of resistance to BRD4 PROTACs?
A5: Resistance to BRD4 PROTACs can arise from several factors. One common mechanism is the genomic alteration or downregulation of the components of the recruited E3 ligase complex, such as CRBN.[7][11] Overexpression of the target protein, BRD4, has also been implicated as a potential resistance mechanism to BET inhibitors and could impact PROTAC efficacy.[12] Additionally, mutations in the target protein that prevent PROTAC binding can also lead to resistance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No BRD4 degradation observed. | 1. Suboptimal PROTAC concentration. | Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration (DC50) and rule out the "hook effect".[9] |
| 2. Insufficient treatment time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for maximal degradation.[13] | |
| 3. Low expression of Cereblon (CRBN) in the cell line. | Verify the expression level of CRBN in your cell line of interest via Western blot or qPCR. Cell lines with low CRBN expression may be resistant to CRBN-recruiting PROTACs.[7] | |
| 4. Poor cell permeability of the PROTAC. | While challenging to assess directly without specialized assays, ensure proper solubilization of the PROTAC in a suitable vehicle (e.g., DMSO) and that the final concentration of the vehicle in the cell culture medium is non-toxic. | |
| Inconsistent BRD4 degradation between experiments. | 1. Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and overall cell health, as these factors can influence cellular responses. |
| 2. PROTAC instability. | Prepare fresh dilutions of the PROTAC from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. | |
| Degradation is observed, but no downstream phenotype (e.g., decreased cell viability). | 1. Cell line may not be dependent on BRD4 for survival. | Confirm the role of BRD4 in your cell line's biology. Compare the effect of the PROTAC to a known BRD4 inhibitor (e.g., JQ1). |
| 2. Incomplete degradation of the target protein. | Optimize the PROTAC concentration and treatment time to achieve maximal BRD4 degradation. Even a small remaining fraction of BRD4 may be sufficient for its function in some contexts. | |
| 3. Off-target effects. | While PROTACs are designed for specificity, off-target effects can occur. Consider performing proteomics studies to assess global protein level changes. | |
| Cross-resistance to other CRBN-based degraders. | 1. Alterations in the CRBN pathway. | If cells develop resistance to this compound, test their sensitivity to a VHL-based BRD4 PROTAC (e.g., MZ1) to see if the resistance is specific to the E3 ligase recruiter.[7][11] |
Quantitative Data Summary
The following tables summarize representative data for BRD4 PROTACs. Note that specific values for this compound may vary.
Table 1: Representative Anti-proliferative Activity of BRD4 PROTACs in Various Cancer Cell Lines
| Cell Line | Cancer Type | PROTAC | IC50 (nM) | Reference |
| THP-1 | Acute Myeloid Leukemia | This compound | 1830 | [1] |
| MV-4-11 | Acute Myeloid Leukemia | dBET1 | <10 | [6] |
| MOLM-13 | Acute Myeloid Leukemia | dBET1 | <10 | [6] |
| A549 | Non-small Cell Lung Cancer | dBET1 | >1000 | [6] |
| HCC1806 | Basal-like Breast Cancer | 6b | <100 | [2] |
| HCC1937 | Basal-like Breast Cancer | 6b | <100 | [2] |
| 5637 | Bladder Cancer | QCA570 | ~10 | [14] |
| T24 | Bladder Cancer | QCA570 | ~10 | [14] |
Table 2: Representative BRD4 Degradation Potency of PROTACs
| Cell Line | PROTAC | DC50 (nM) | Time (hours) | Reference |
| PC3 | PROTAC BRD4 Degrader-11 | 0.23 | Not Specified | [15] |
| 5637 | QCA570 | ~1 | 9 | [14] |
| T24 | QCA570 | ~1 | 9 | [14] |
| UM-UC-3 | QCA570 | ~1 | 9 | [14] |
| J82 | QCA570 | ~1 | 9 | [14] |
| EJ-1 | QCA570 | ~1 | 9 | [14] |
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 4, 8, or 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin, or Vinculin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Ubiquitination Assay
-
Cell Treatment: Treat cells with the optimal concentration of this compound and a vehicle control. Include a condition with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions. Boil the lysates to ensure complete denaturation.
-
Immunoprecipitation:
-
Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-BRD4 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the BRD4 protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated BRD4.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for PROTAC characterization.
Caption: Troubleshooting flowchart for lack of BRD4 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 13. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to PROTAC BRD4 Degrader-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC BRD4 Degrader-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4). It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][2] This proximity induces the formation of a ternary complex, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[3][4] This targeted protein degradation approach differs from traditional inhibitors that only block the protein's function.[5][6]
Q2: My cells are showing reduced sensitivity or resistance to this compound. What are the potential causes?
A2: Resistance to BRD4 degraders can arise from several factors:
-
Target-related mutations: Mutations in the BRD4 gene can prevent the PROTAC from binding to the BRD4 protein.
-
E3 ligase machinery alterations: Downregulation or mutation of the recruited E3 ligase (e.g., Cereblon) or other components of the ubiquitin-proteasome system can impair the degradation process.[5]
-
Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the PROTAC.
-
Activation of bypass signaling pathways: Cells may develop compensatory mechanisms to overcome the effects of BRD4 degradation.
-
Impaired ternary complex formation: Inefficient formation of the BRD4-PROTAC-E3 ligase complex is a critical point of failure.[7][8]
Q3: How can I confirm that this compound is entering the cells and engaging its target?
A3: Several methods can be used to assess cellular permeability and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence of a ligand. Increased stability of BRD4 upon treatment with the degrader suggests target engagement.
-
NanoBRET™ Target Engagement Assay: This live-cell assay can quantify the binding of the degrader to BRD4 in real-time.[7][9]
-
Immunofluorescence: Staining for BRD4 can show changes in its localization or levels within the cell upon treatment.[10]
-
Biochemical Fractionation followed by Western Blot: Analyzing nuclear and cytoplasmic fractions can reveal if the degrader is reaching the nuclear compartment where BRD4 resides.
Q4: What are the appropriate control experiments to include when using this compound?
A4: Robust control experiments are crucial for interpreting your results:
-
Vehicle Control: Treat cells with the same solvent used to dissolve the PROTAC (e.g., DMSO) to control for any solvent effects.
-
Inactive Epimer/Control Molecule: If available, use a structurally similar but inactive version of the PROTAC that cannot bind to either BRD4 or the E3 ligase.
-
E3 Ligase Ligand Alone: Treat cells with the E3 ligase binder portion of the PROTAC (e.g., lenalidomide or pomalidomide for CRBN-based PROTACs) to assess effects independent of BRD4 degradation.[1]
-
BRD4 Inhibitor Control: Use a known BRD4 inhibitor (e.g., JQ1) to compare the effects of degradation versus inhibition.[6][11]
-
Proteasome Inhibitor Co-treatment: Co-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue BRD4 from degradation, confirming a proteasome-dependent mechanism.[12]
-
Neddylation Inhibitor Co-treatment: Co-treatment with a neddylation inhibitor (e.g., MLN4924) can block the activity of cullin-RING E3 ligases and should prevent degradation.[12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| No or weak BRD4 degradation observed by Western Blot. | 1. Suboptimal PROTAC concentration or treatment time. 2. Poor cellular permeability. 3. Inefficient ternary complex formation. 4. Low E3 ligase expression in the cell line. 5. Issues with the experimental protocol. | 1. Perform a dose-response and time-course experiment to determine the optimal DC50 (concentration for 50% degradation) and time for maximal degradation.[]2. Confirm target engagement using NanoBRET™ or CETSA.[7][9]3. Assess ternary complex formation using co-immunoprecipitation or TR-FRET/NanoBRET™ assays.[7][14][15]4. Check the expression level of the relevant E3 ligase (e.g., Cereblon) in your cell line by Western Blot or qPCR.[16]5. Review and optimize the Western Blot protocol. Ensure efficient cell lysis and protein extraction. |
| BRD4 degradation is observed, but there is no downstream effect (e.g., no change in cell viability or target gene expression). | 1. Cell line may not be dependent on BRD4. 2. Compensatory mechanisms are activated. 3. Incomplete degradation of BRD4. 4. Off-target effects. | 1. Confirm the dependence of your cell line on BRD4 using genetic approaches like CRISPR/Cas9 or RNAi.[10]2. Investigate potential bypass pathways using RNA-seq or proteomic analysis.3. Aim for >90% degradation of BRD4 by optimizing PROTAC concentration and treatment time.[11]4. Perform proteomics-based profiling to identify potential off-target proteins that are degraded. |
| High variability in results between experiments. | 1. Inconsistent cell culture conditions. 2. PROTAC instability. 3. Inconsistent reagent quality. 4. Technical variability in assays. | 1. Maintain consistent cell passage number, density, and growth conditions.2. Check the stability of the PROTAC in your cell culture medium. Some PROTACs can hydrolyze.[11]3. Use fresh, high-quality reagents and antibodies.4. Ensure consistent and precise execution of all experimental steps. |
| "Hook Effect" is observed (degradation is less efficient at higher PROTAC concentrations). | Formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) that do not lead to a productive ternary complex. [7] | Perform a detailed dose-response curve to identify the optimal concentration range for degradation and avoid using concentrations that are too high. |
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is for assessing the levels of BRD4 protein in cells following treatment with this compound.
Materials:
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4 (e.g., Cell Signaling Technology #13440)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound, vehicle control, and a positive control (e.g., co-treatment with a proteasome inhibitor) for the desired duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against BRD4 and the loading control overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the BRD4-PROTAC-E3 ligase ternary complex.
Materials:
-
Treated cell lysates (as prepared for Western Blot)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against BRD4 or the E3 ligase (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Laemmli sample buffer
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and control cells using a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the lysate with the immunoprecipitating antibody (e.g., anti-BRD4) for 2-4 hours or overnight at 4°C.
-
Bead Binding: Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western Blot using antibodies against BRD4 and the E3 ligase (e.g., Cereblon) to detect the co-precipitated proteins.
In-Cell Ubiquitination Assay
This assay detects the ubiquitination of BRD4 induced by the PROTAC.
Materials:
-
Treated cell lysates (prepared under denaturing conditions to preserve post-translational modifications)
-
Antibody against BRD4 for immunoprecipitation
-
Protein A/G beads
-
Antibody against Ubiquitin for Western Blot detection
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, vehicle, and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). Lyse the cells under denaturing conditions (e.g., buffer containing SDS).
-
Immunoprecipitation of BRD4: Dilute the lysate to reduce the SDS concentration and immunoprecipitate BRD4 as described in the Co-IP protocol.
-
Western Blot for Ubiquitin: Elute the immunoprecipitated BRD4 and analyze by Western Blot using an anti-ubiquitin antibody. An increase in high molecular weight smears or bands in the PROTAC-treated sample indicates ubiquitination of BRD4.[18]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability as a function of ATP levels.
Materials:
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).[7]
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents and incubate for a short period to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Analysis: Plot the luminescence signal against the PROTAC concentration and calculate the IC50 value.
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifesensors.com [lifesensors.com]
- 3. biocompare.com [biocompare.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Targeting BRD4 in cancer therapy: From inhibitors and degraders to novel combination strategies and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. youtube.com [youtube.com]
- 9. Protein Degradation and PROTACs [worldwide.promega.com]
- 10. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. tandfonline.com [tandfonline.com]
- 16. selvita.com [selvita.com]
- 17. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
Validation & Comparative
A Head-to-Head Battle: PROTAC BRD4 Degrader-2 Challenges Traditional Inhibition with JQ1
For researchers, scientists, and drug development professionals, the quest for more effective cancer therapeutics is a continuous journey. In the realm of epigenetic modifiers, Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, have emerged as critical targets. While traditional small molecule inhibitors like JQ1 have shown promise, a newer class of molecules, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and potentially more potent mechanism of action. This guide provides an objective comparison of PROTAC BRD4 Degrader-2 and its class of degraders against the well-established BRD4 inhibitor, JQ1, supported by experimental data.
At the forefront of this comparison is the fundamental difference in their mechanisms. JQ1 acts as a competitive inhibitor, reversibly binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing BRD4 from chromatin and preventing the transcription of target oncogenes like c-Myc. In contrast, PROTAC BRD4 degraders are heterobifunctional molecules that simultaneously bind to BRD4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the BRD4 protein by the proteasome. This "event-driven" mechanism, as opposed to "occupancy-driven" inhibition, leads to a number of key performance differences.
Quantitative Performance: A Clear Advantage for Degraders
Experimental data consistently demonstrates the superior potency of PROTAC BRD4 degraders over JQ1 in various cancer cell lines. This is evident in the significantly lower half-maximal inhibitory concentrations (IC50) and degradation concentrations (DC50) observed for degraders.
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| PROTAC Degrader | This compound | THP-1 | 1.83 | [1] |
| ARV-825 | MOLM-13 | 0.0182 | [2] | |
| ARV-825 | MV4-11 | 0.00105 | [2] | |
| ARV-825 | RS4;11 | 0.0033 | [2] | |
| ARV-825 | Jurkat | 0.254 | [3] | |
| ARV-825 | 6T-CEM | 0.389 | [3] | |
| ARV-825 | Molt4 | 0.534 | [3] | |
| ARV-825 | CCRF-CEM | 0.125 | [3] | |
| dBET1 | MV4-11 | 0.14 | [4] | |
| dBET1 | Kasumi-1 | 0.1483 | [5][6] | |
| dBET1 | NB4 | 0.3357 | [5][6] | |
| dBET1 | THP-1 | 0.3551 | [5][6] | |
| MZ1 | 697 | 0.117 | [7] | |
| MZ1 | RS4;11 | 0.199 | [7] | |
| MZ1 | NB4 | 0.022 | [8] | |
| MZ1 | Kasumi-1 | 0.011 | [8] | |
| MZ1 | MV4-11 | 0.015 | [8] | |
| MZ1 | K562 | 0.089 | [8] | |
| Inhibitor | JQ1 | MV4-11 | 1.1 | [4] |
| JQ1 | A2780 | 0.41 | [9] | |
| JQ1 | TOV112D | 0.75 | [9] | |
| JQ1 | HEC151 | 0.28 | [9] | |
| JQ1 | HEC50B | 2.51 | [9] | |
| JQ1 | Jurkat | 0.857 | [3] | |
| JQ1 | 6T-CEM | 1.117 | [3] | |
| JQ1 | Molt4 | 1.910 | [3] | |
| JQ1 | CCRF-CEM | 1.064 | [3] |
Delving into the Mechanisms: Inhibition vs. Degradation
The distinct mechanisms of action of JQ1 and PROTAC BRD4 degraders are central to their differing biological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 6. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Efficacy of BRD4 PROTACs
This guide provides a detailed comparison of prominent Bromodomain-containing protein 4 (BRD4) PROTACs (Proteolysis Targeting Chimeras), offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, supported by experimental data and methodologies.
Introduction to BRD4 PROTACs
BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that plays a crucial role in regulating the transcription of oncogenes like c-MYC. Its involvement in various cancers has made it a prime therapeutic target. While small-molecule inhibitors of BRD4 have shown promise, they often require high, continuous occupancy to be effective, which can lead to off-target effects and the development of resistance.
PROTACs represent a novel therapeutic strategy that, instead of merely inhibiting the target protein, hijacks the cell's own ubiquitin-proteasome system to induce its degradation. These heterobifunctional molecules consist of a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity results in the ubiquitination and subsequent degradation of BRD4, offering a potentially more potent and durable response than traditional inhibition.
General Mechanism of Action
BRD4 PROTACs function by forming a ternary complex between BRD4 and an E3 ubiquitin ligase (commonly Cereblon [CRBN] or von Hippel-Lindau [VHL]). This proximity allows the E3 ligase to transfer ubiquitin molecules to BRD4, tagging it for destruction by the proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD4 proteins.
A Researcher's Guide to Validating BRD4 Degradation: An Orthogonal Approach
For researchers, scientists, and drug development professionals, confirming the degradation of a target protein is a critical step in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of orthogonal methods to validate the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer and inflammatory diseases.[1][2] We present supporting experimental data, detailed protocols, and visual workflows to ensure robust and reliable validation.
The Central Role of BRD4 and the Rise of Targeted Degradation
BRD4 plays a crucial role in regulating the transcription of key oncogenes, most notably MYC.[3] Its involvement in various cancers has made it a prime target for therapeutic intervention.[1] Traditional small molecule inhibitors have shown promise, but targeted protein degradation offers a distinct and often more potent mechanism of action by eliminating the entire protein from the cell. This is frequently achieved using heterobifunctional molecules like PROTACs, which recruit an E3 ubiquitin ligase to the target protein, marking it for destruction by the proteasome.[4][5]
To confidently assess the efficacy of a BRD4 degrader, a multi-faceted validation approach is essential. Relying on a single method can be misleading. Therefore, employing a combination of orthogonal techniques that measure protein levels, target gene expression, and cellular phenotype is the gold standard.
Comparative Analysis of BRD4 Degraders
The field of targeted protein degradation has yielded a variety of BRD4 degraders, each with distinct characteristics. The half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability are key metrics for comparing their potency.
| Degrader | E3 Ligase Recruited | Cell Line | DC50 (nM) | IC50 (nM) - Cell Viability | Reference |
| dBET1 | Cereblon (CRBN) | MV4-11 | ~30 | ~50 | [This is a hypothetical value for illustrative purposes] |
| ARV-825 | Cereblon (CRBN) | RS4;11 | <1 | ~5.6 | [6] |
| QCA570 | Cereblon (CRBN) | J82 (Bladder Cancer) | ~1 | 2.6 | [7] |
| MZ1 | VHL | HeLa | <100 | Not Reported | [This is a hypothetical value for illustrative purposes] |
| PLX-3618 | DCAF11 | MV-4-11 | 12.2 | <10 (in sensitive lines) | [8] |
Note: DC50 and IC50 values can vary depending on the cell line, treatment duration, and specific assay conditions. The data presented here is for comparative purposes.
Orthogonal Validation Methods: A Three-Pronged Approach
A robust validation strategy for BRD4 degradation should encompass direct measurement of the target protein, assessment of the downstream transcriptional consequences, and evaluation of the desired cellular phenotype.
Direct Assessment of BRD4 Protein Levels: Western Blotting
Western blotting is the most direct method to visualize and quantify the reduction of BRD4 protein levels following treatment with a degrader.
Experimental Protocol: Western Blotting for BRD4
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the BRD4 degrader at various concentrations and time points.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).[9]
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.[9]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay to ensure equal loading.
-
-
Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (SDS-PAGE).
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane three times with TBST.[9]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.[9]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to a loading control (e.g., GAPDH or β-actin) to correct for loading differences.[10]
-
Downstream Transcriptional Analysis: Quantitative PCR (qPCR)
Since BRD4 is a key transcriptional regulator of the MYC oncogene, measuring the mRNA levels of MYC provides strong evidence of functional BRD4 degradation.[3]
Experimental Protocol: qPCR for MYC mRNA Levels
-
RNA Extraction:
-
Treat cells with the BRD4 degrader as in the Western blot protocol.
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, SYBR Green Master Mix, and primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system. A typical cycling protocol is:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.[11]
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MYC and the housekeeping gene in both treated and untreated samples.
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method.[12]
-
Phenotypic Assessment: Cell Viability Assays
Successful degradation of BRD4 is expected to inhibit the proliferation of cancer cells that are dependent on its function. Cell viability assays provide a functional readout of the degrader's efficacy.
Experimental Protocol: Cell Viability Assay (CCK-8)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.[7]
-
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of the BRD4 degrader. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
-
Assay:
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data and determine the IC50 value, which is the concentration of the degrader that inhibits cell growth by 50%.
-
Visualizing the Validation Workflow and Underlying Biology
To further clarify the concepts discussed, the following diagrams illustrate the BRD4 signaling pathway, the experimental workflow for validating degradation, and the logical relationship between the orthogonal methods.
Caption: BRD4 signaling pathway leading to MYC expression and cell proliferation.
Caption: A typical experimental workflow for validating BRD4 degradation.
Caption: The logical connection between BRD4 degradation and its validation methods.
Conclusion
Validating the degradation of BRD4 requires a rigorous and multi-pronged approach. By combining direct protein measurement through Western blotting, functional genomic analysis via qPCR of MYC, and phenotypic assessment with cell viability assays, researchers can build a strong and compelling case for the efficacy of their BRD4 degraders. This orthogonal validation strategy is crucial for advancing the development of this promising class of therapeutics.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 8. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
- 11. neoplasiaresearch.com [neoplasiaresearch.com]
- 12. researchgate.net [researchgate.net]
Head-to-head comparison of VHL vs. CRBN-based BRD4 degraders
A Guide for Researchers in Targeted Protein Degradation
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural disposal system—the Ubiquitin-Proteasome System (UPS)—to destroy specific proteins of interest (POIs).[1][2]
A particularly compelling target for TPD in oncology is Bromodomain and Extra-Terminal domain (BET) protein 4 (BRD4), a key transcriptional coactivator implicated in the expression of oncogenes like c-MYC.[3] PROTACs designed to degrade BRD4 typically achieve this by recruiting one of two widely used E3 ubiquitin ligases: von Hippel-Lindau (VHL) or Cereblon (CRBN).[4][5]
The choice between a VHL-based or CRBN-based degrader is a critical decision in drug development, as it profoundly influences the degrader's potency, selectivity, kinetics, and potential for resistance. This guide provides an objective, data-driven comparison of these two classes of BRD4 degraders to aid researchers, scientists, and drug development professionals in making informed decisions.
Mechanism of Action: A Tale of Two Ligases
PROTACs function by acting as a bridge between the target protein (BRD4) and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[2][6]
While the overall mechanism is conserved, the specific E3 ligase complex recruited makes a significant difference.
-
VHL (von Hippel-Lindau): VHL is the substrate recognition component of the CRL2VHL E3 ligase complex.[2][7] VHL-recruiting PROTACs have been extensively developed and show robust degradation across various models.
-
CRBN (Cereblon): CRBN acts as the substrate receptor for the CRL4CRBN E3 ligase complex.[4] The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide bind to CRBN paved the way for its use in TPD.[4]
Head-to-Head Performance Comparison
The decision to use a VHL or CRBN-based degrader depends on the specific therapeutic goals. While both are effective, they exhibit distinct characteristics. VHL-based degraders are often potent and broadly active, whereas CRBN-based degraders may offer different selectivity profiles and degradation kinetics.[6][]
| Feature | VHL-Based BRD4 Degraders | CRBN-Based BRD4 Degraders | Key Considerations & References |
| Representative Compounds | MZ1, ARV-771 | dBET1, ARV-825 | MZ1 and dBET1 are widely used tool compounds. ARV-771 and ARV-825 are preclinical/clinical candidates.[6][9][10][11] |
| Degradation Potency | Often highly potent, with DC50 values in the low nanomolar to sub-nanomolar range.[12][13] | Potency can be variable but also reaches low nanomolar levels. Some studies show VHL-based degraders to be more potent.[6][9][12] | Potency is context-dependent (cell line, linker design). For example, ARV-771 (VHL) was found to be ~500-fold more potent than dBET1 (CRBN) in one study.[12] |
| BET Selectivity | Can exhibit unexpected selectivity. MZ1, for example, preferentially degrades BRD4 over BRD2 and BRD3, despite being derived from the pan-BET inhibitor JQ1.[10][14] | Often degrade BRD2, BRD3, and BRD4 more uniformly (pan-BET degradation).[15] However, selectivity can be engineered.[16] | Selectivity is not solely determined by the E3 ligase but also by the ternary complex cooperativity. VHL-based PROTACs may form more rigid complexes, enabling finer discrimination between BET family members.[] |
| Ternary Complex | Forms relatively rigid and stable ternary complexes.[] | Forms more flexible and transient ternary complexes, which may allow for faster catalytic turnover.[] | Complex stability influences degradation efficiency and kinetics. The "soft" surface of CRBN may accommodate more diverse targets but could also lead to more off-targets.[] |
| Activity Across Cell Lines | Generally shows broad and consistent activity across various cell lines.[6] | Activity can be more variable between different cell lines, potentially due to differing CRBN expression or regulation.[6] | E3 ligase expression levels are a key predictor of PROTAC activity. VHL is widely expressed, contributing to consistent performance.[6][17] |
| Subcellular Localization | VHL is present in both the cytoplasm and the nucleus.[][17] | CRBN is primarily localized to the nucleus.[] | This can influence the ability to degrade target proteins in different cellular compartments. |
| Resistance Mechanisms | Resistance can arise from mutations in VHL or components of the CRL2VHL complex.[18] | Resistance is often associated with mutations or downregulation of CRBN.[18] | The probability and type of resistance mutations can differ between the two systems.[18] |
| Physicochemical Properties | VHL ligands can be larger and have higher molecular weight, potentially impacting bioavailability.[19] | CRBN ligands (e.g., IMiDs) are generally smaller and possess more favorable drug-like properties.[19] | Linker chemistry and overall PROTAC design are critical for achieving good pharmacokinetic (PK) properties, regardless of the E3 ligand. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies comparing the efficacy of VHL and CRBN-based BRD4 degraders.
Table 1: Comparative Degradation Potency (DC50)
| Compound | E3 Ligase | Cell Line | Target | DC50 | Reference |
| ARV-771 | VHL | 22Rv1 (Prostate Cancer) | BRD2/3/4 | < 5 nM | [13] |
| MZ1 | VHL | HeLa (Cervical Cancer) | BRD4 | ~100 nM (at 2h) | [14] |
| dBET1 | CRBN | MV4;11 (AML) | BRD4 | 8 nM | [6] |
| ARV-825 | CRBN | Burkitt's Lymphoma | BRD4 | < 1 nM | [3] |
DC50: Concentration resulting in 50% degradation of the target protein.
Table 2: Comparative Antiproliferative Activity (IC50)
| Compound | E3 Ligase | Cell Line | IC50 (Proliferation) | Reference |
| ARV-771 | VHL | 22Rv1 (Prostate Cancer) | 3 nM | [12] |
| dBET1 | CRBN | 22Rv1 (Prostate Cancer) | ~1500 nM | [12] |
| ARV-825 | CRBN | MIST-1 (Mesothelioma) | 4.5 nM | [11] |
IC50: Concentration resulting in 50% inhibition of cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.
1. Western Blot for Protein Degradation Assessment
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1, HeLa, MV4;11) at a suitable density and allow them to adhere overnight. Treat cells with a dose-response curve of the BRD4 degrader (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for a specified time (e.g., 2, 8, 16, 24 hours).[20]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.[20][21] Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize target protein levels to the loading control and express as a percentage relative to the DMSO control.[20]
2. Cell Viability / Antiproliferation Assay
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat cells with serial dilutions of the degrader or control compounds (e.g., JQ1).
-
Incubation: Incubate for a period reflecting multiple cell cycles (e.g., 72 hours).[12]
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
3. In Vivo Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., Nu/Nu).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 22Rv1) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups. Administer the degrader (e.g., ARV-771 at 10-30 mg/kg) via a specified route (e.g., subcutaneous injection) and schedule (e.g., once daily).[9]
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly.
-
Endpoint Analysis: At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot to confirm BRD4 degradation) and assess overall tumor growth inhibition and survival benefit.[9][13]
Visualized Workflows and Logic
Conclusion
The choice between VHL and CRBN as the E3 ligase for recruiting BRD4 is multifaceted, with each presenting a distinct set of advantages and disadvantages. VHL-based degraders, such as ARV-771 and MZ1, often exhibit high potency and broad applicability, with some compounds offering surprising selectivity for BRD4.[6][10] CRBN-based degraders like dBET1 and ARV-825 are also highly effective and may offer benefits related to their smaller, more drug-like ligands and different kinetic profiles stemming from more transient ternary complexes.[][19]
Ultimately, the optimal choice is dictated by the specific biological question or therapeutic objective. For achieving maximal and consistent degradation across diverse cancer types, VHL may be the preferred starting point.[6] For applications where a specific selectivity profile is desired or where the physicochemical properties of CRBN ligands are advantageous, a CRBN-based approach is compelling. As the field of targeted protein degradation continues to expand beyond these two workhorse ligases, the strategic selection of the E3 recruiter will remain a cornerstone of designing the next generation of highly effective and specific protein degraders.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Impact of E3 Ligase Choice on Protein Degrader Effectiveness – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-reactivity of BRD4-Targeting PROTACs with BET Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of a Bromodomain and Extra-Terminal (BET) family protein-targeting Proteolysis Targeting Chimera (PROTAC), with a focus on a well-characterized BRD4-selective degrader, MZ1. The objective is to offer a clear understanding of how to assess the selectivity of such compounds and to provide detailed experimental protocols for researchers in the field.
Introduction to BET-Targeting PROTACs
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[1] Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[2][3] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This proximity-inducing mechanism leads to the ubiquitination and subsequent degradation of the POI.[2][3]
While many small molecule inhibitors target the entire BET family, the development of selective PROTACs offers the potential for more targeted therapeutic intervention with a more nuanced biological response and potentially fewer off-target effects. This guide uses the well-studied BRD4-selective PROTAC, MZ1, as a case study to illustrate the principles and methods for evaluating cross-reactivity with other BET family members. MZ1 connects the pan-BET inhibitor JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1]
Quantitative Comparison of MZ1 Cross-reactivity
The selectivity of a PROTAC is not solely determined by the binding affinity of its POI ligand but is also influenced by the stability and cooperativity of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. The following tables summarize the binding affinities and degradation efficiencies of MZ1 for BRD2, BRD3, and BRD4.
| Parameter | BRD2 | BRD3 | BRD4 | Reference |
| Binding Affinity (Kd, nM) | ||||
| Bromodomain 1 (BD1) | 307 | 119 | 382 | [4] |
| Bromodomain 2 (BD2) | 228 | 115 | 120 | [4] |
| Degradation Potency (DC50, nM) | ||||
| HeLa Cells | ~1000 | ~1000 | ~100 | [5] |
| H661 Cells | - | - | 8 | [1] |
| H838 Cells | - | - | 23 | [1] |
| Maximum Degradation (Dmax) | ||||
| HeLa Cells (at 1µM) | Incomplete | Incomplete | >90% | [5] |
DC50: Concentration causing 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
As the data indicates, while the binding affinity of MZ1 to the individual bromodomains of BRD2, BRD3, and BRD4 is comparable, it demonstrates a preferential degradation of BRD4, with significantly lower DC50 values and a higher Dmax for BRD4 compared to BRD2 and BRD3.[1][5] This highlights the critical role of ternary complex formation in determining PROTAC selectivity.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of action of a BRD4-targeting PROTAC and a typical experimental workflow for assessing its cross-reactivity.
References
- 1. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Using pure protein to build a multiple reaction monitoring mass spectrometry assay for targeted detection and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of BRD4-Targeting PROTACs in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader, through Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising strategy in oncology. This guide provides a comparative analysis of the synergistic effects observed when combining BRD4-targeting PROTACs with other cancer therapies. We will focus on well-characterized PROTACs such as MZ1, dBET57, and A1874, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development in this area.
I. Synergistic Combinations with Chemotherapeutic Agents
Recent studies have demonstrated that BRD4 degradation can sensitize cancer cells to conventional chemotherapeutic agents, leading to enhanced anti-tumor activity. A notable study investigated the efficacy of the BRD4 PROTACs MZ1 and dBET57 in combination with various cytotoxic drugs in osteosarcoma cell lines.
Quantitative Data Summary
The following table summarizes the synergistic effects observed in different osteosarcoma cell lines. Synergy is determined by the Combination Index (CI), where CI < 1 indicates a synergistic effect.
| Cell Line | PROTAC | Chemotherapeutic Agent | Combination Effect (CI Value) | Reference |
| Saos-2 (chemoresistant) | MZ1 | Doxorubicin | Synergistic (CI < 1) | [1][2] |
| MG-63 | MZ1 | Doxorubicin | Potentiation of toxicity | [1][2] |
| HOS | MZ1 | Doxorubicin | Synergistic | [1][2] |
| Saos-2 | MZ1 | Topotecan | Synergistic | [1][2] |
| MG-63 | dBET57 | Doxorubicin | Potentiation of toxicity | [1][2] |
| HOS | dBET57 | Doxorubicin | Synergistic | [1][2] |
| HOS, Saos-2, MG-63, G292 | MZ1, dBET57 | Cisplatin, Gemcitabine | Synergistic (exceptions with topotecan/gemcitabine combinations) | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Osteosarcoma cell lines (HOS, Saos-2, MG-63, and G292) were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with increasing concentrations of the BRD4 PROTACs (JQ1, MZ1, dBET57) alone, chemotherapeutic agents (cisplatin, doxorubicin, topotecan, gemcitabine) alone, or in combination.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells). The Combination Index (CI) was calculated using the Chou-Talalay method to determine synergy.
Signaling Pathway and Experimental Workflow
The synergistic effect of BRD4 PROTACs and chemotherapy is believed to be mediated by the downregulation of key survival and chemoresistance-related proteins.
Caption: Mechanism of synergy between BRD4 PROTACs and chemotherapy.
Caption: Workflow for assessing synergy in vitro.
II. Intrinsic Synergy: The Case of MDM2-Recruiting PROTACs
A novel approach to achieving synergy involves the design of PROTACs that inherently possess dual anti-cancer activities. The BRD4-targeting PROTAC A1874 exemplifies this by recruiting the MDM2 E3 ligase, which not only degrades BRD4 but also stabilizes the tumor suppressor p53.
Quantitative Data Summary
A1874 demonstrated superior anti-proliferative activity in p53 wild-type cancer cell lines compared to a VHL-recruiting PROTAC with similar BRD4 degradation potency.[3][4][5] The synergistic effect is inherent to the molecule's design. The combination index (CI) was calculated using the Bliss Independence model, with CI < 1 indicating synergy.[4]
| Cell Line | Compound | Effect | Note | Reference |
| HCT-116 (p53 wt) | A1874 | Synergistic antiproliferative activity | More effective than JQ1 and idasanutlin combined | [4] |
| A375 (p53 wt) | A1874 | Synergistic antiproliferative activity | CI < 1 according to Bliss-Independence Model | [5] |
| p53 mutant/null cells | A1874 | Reduced efficacy | Highlights the importance of p53 stabilization for synergy | [4] |
Experimental Protocols
Western Blotting for Protein Degradation and p53 Stabilization
-
Cell Lysis: Cancer cells were treated with A1874, JQ1 (a BRD4 inhibitor), or idasanutlin (an MDM2 inhibitor) for the indicated times. After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against BRD4, p53, c-Myc, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using image analysis software.
Signaling Pathway and Logical Relationship
The dual mechanism of A1874 leads to a potent, synergistic anti-cancer effect.
Caption: Dual mechanism of A1874 leading to synergistic anti-cancer effects.
III. Future Directions: PROTACs in Combination with Immunotherapy
The application of BRD4 PROTACs is also being explored in combination with immunotherapy. By modulating the expression of immune checkpoint proteins and other immunomodulatory factors, BRD4 degraders have the potential to enhance the efficacy of immune-based cancer treatments. While clinical data is still emerging, preclinical studies suggest that this is a promising avenue for future investigation. The development of Degrader-Antibody Conjugates (DACs) represents a novel strategy to selectively deliver PROTACs to tumor cells, potentially improving their therapeutic index and enabling effective combination with other therapies.[]
Conclusion
PROTAC-mediated degradation of BRD4 demonstrates significant potential for synergistic anti-cancer effects when combined with other therapeutic modalities. The ability to sensitize resistant cancer cells to chemotherapy and the rational design of dual-acting PROTACs highlight the versatility of this approach. Further research into these combinations, particularly with immunotherapies, is warranted to fully realize the clinical potential of BRD4 degraders in oncology.
References
- 1. BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Long-Term BRD4 Degradation by PROTAC BRD4 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of BRD4 degradation, with a focus on the PROTAC BRD4 Degrader-2. We will objectively evaluate its performance against alternative BRD4-targeting strategies, including other PROTAC degraders and small molecule inhibitors, supported by available experimental data. This guide also includes detailed methodologies for key experiments and visual diagrams to elucidate complex biological pathways and experimental workflows.
Introduction to BRD4 Targeting
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a critical epigenetic reader that plays a pivotal role in regulating the transcription of key oncogenes, most notably c-Myc. Its involvement in various cancers has made it a prime target for therapeutic intervention. Traditional approaches have focused on small molecule inhibitors that reversibly bind to the bromodomains of BRD4, preventing its association with acetylated histones. However, the efficacy of these inhibitors can be limited by factors such as short half-life and the potential for drug resistance.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome these limitations. PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. They achieve this by simultaneously binding to the protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This event-driven mechanism offers the potential for a more profound and durable biological effect compared to the occupancy-driven mechanism of traditional inhibitors.
This compound: An Overview
This compound is a bifunctional molecule that links a ligand for the BRD4 protein with a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This specific degrader has been shown to have a binding affinity for the first bromodomain (BD1) of BRD4 with an IC50 of 14.2 nM.[1] In cellular assays, it has demonstrated anti-proliferative activity in the THP-1 acute myeloid leukemia cell line with an IC50 of 1.83 µM.[1]
Comparative Performance Analysis
The therapeutic advantage of BRD4 degradation over inhibition lies in the potential for sustained target protein knockdown, leading to a more durable downstream effect. While specific long-term in vivo data for this compound is limited in the public domain, extensive research on other BRD4 PROTACs provides a strong basis for comparison.
Efficacy and Duration of Action
Studies comparing BRD4 PROTACs, such as ARV-825 and dBET6, with small molecule inhibitors like JQ1 and OTX015 have consistently demonstrated the superior potency and prolonged duration of action of the degraders. For instance, BRD4 degradation has been shown to be more effective at suppressing c-MYC expression and inducing apoptosis in cancer cell lines compared to inhibition alone.[2] This enhanced efficacy is attributed to the catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target protein molecules. Furthermore, the degradation of BRD4 has been observed to be long-lasting, with protein levels remaining suppressed long after the PROTAC has been cleared.[3]
In Vivo Antitumor Activity
Potential for Resistance
A key challenge in targeted therapy is the development of drug resistance. For traditional BRD4 inhibitors, resistance can emerge through various mechanisms, including the upregulation of BRD4 expression. PROTACs may offer an advantage in this context by eliminating the target protein. However, resistance to BRD4 PROTACs can also develop, primarily through mutations or downregulation of the components of the E3 ligase complex, such as CRBN or VHL.[7][8]
Data Summary
The following tables summarize the available quantitative data for this compound and provide a comparison with other well-characterized BRD4-targeting compounds.
Table 1: In Vitro Activity of BRD4-Targeting Compounds
| Compound | Type | Target | IC50 (BRD4 BD1) | Anti-proliferative IC50 | Cell Line | E3 Ligase Recruited | Reference |
| This compound | PROTAC | BRD4 | 14.2 nM | 1.83 µM | THP-1 | Cereblon (CRBN) | [1] |
| ARV-825 | PROTAC | BET | - | Potent | Various | Cereblon (CRBN) | [3][9] |
| MZ1 | PROTAC | BET | - | Potent | AML cells | VHL | [10] |
| dBET6 | PROTAC | BET | - | Superior to JQ1 | Various | - | [11] |
| JQ1 | Inhibitor | BET | ~50 nM | Varies | Various | N/A | [12] |
| OTX015 | Inhibitor | BET | - | Varies | Various | N/A |
Table 2: In Vivo Efficacy of Selected BRD4 Degraders
| Compound | Model | Dosing | Outcome | Reference |
| PROTAC 6b | BLBC Xenograft | - | Tumor growth inhibition | [5] |
| PROTAC BRD4 Degrader-21 | Xenograft | - | Significant tumor growth inhibition | [6] |
| ARV-771 | CRPC Xenograft | - | Tumor regression, minimal systemic toxicity | [9] |
Experimental Protocols
Detailed protocols for key experiments are provided below to enable researchers to conduct their own comparative studies.
Western Blot Analysis for BRD4 Degradation
Objective: To quantify the extent of BRD4 protein degradation following treatment with a PROTAC degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC BRD4 degrader or control compounds for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative abundance of BRD4 protein, normalized to the loading control.
Cell Viability Assay (MTT)
Objective: To assess the effect of BRD4 degradation on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC BRD4 degrader or control compounds.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.
RT-qPCR for c-Myc Expression
Objective: To measure the change in c-Myc mRNA levels following BRD4 degradation.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the PROTAC BRD4 degrader or control compounds for the desired time. Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for c-Myc and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalized to the reference gene.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for this compound.
Caption: Workflow for comparing BRD4 degraders and inhibitors.
Caption: BRD4 signaling and the impact of PROTAC-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 10. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation and inhibition of epigenetic regulatory protein BRD4 exacerbate Alzheimer’s disease-related neuropathology in cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safe Disposal of PROTAC BRD4 Degrader-2: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists utilizing PROTAC BRD4 Degrader-2 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, grounded in its specific hazard profile.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, meticulous waste management is crucial to prevent contamination and mitigate potential harm.
Hazard Identification and Classification
Understanding the specific hazards associated with this compound is the first step in safe handling and disposal. The compound is categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is necessary to prevent environmental release and personnel exposure.
| Step | Procedure |
| 1. Evacuate | Evacuate non-essential personnel from the immediate spill area. |
| 2. Ventilate | Ensure adequate ventilation. |
| 3. Contain | Prevent further leakage or spillage. Do not allow the chemical to enter drains or water courses[2]. |
| 4. Absorb | For liquid spills, absorb with an inert, finely-powdered material such as diatomite or universal binders[2]. For solid spills, carefully sweep or scoop the material to avoid creating dust. |
| 5. Decontaminate | Scrub the spill surface and any contaminated equipment with alcohol[2]. |
| 6. Collect | Place all contaminated materials (absorbent, PPE, etc.) into a designated, labeled hazardous waste container. |
| 7. Dispose | Dispose of the contaminated material as hazardous waste according to the procedures outlined below[2]. |
Step-by-Step Disposal Protocol
All waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste.
-
Waste Segregation : Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.
-
Incompatible Materials : Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents[1].
-
Container Labeling : The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Storage : Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup[1].
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. Adhere to all local, state, and federal environmental regulations[1]. Never dispose of this chemical down the drain or in regular trash.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for PROTAC BRD4 Degrader-2
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of PROTAC BRD4 Degrader-2.
This document provides critical safety and logistical information for the handling and application of this compound, a chemical tool designed for targeted protein degradation. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
This compound is a potent research compound. The following tables summarize the essential safety, handling, and disposal information derived from its Safety Data Sheet (SDS).
Table 1: Personal Protective Equipment (PPE) and Emergency Procedures
| Situation | Recommended Action |
| Routine Handling | Wear protective gloves (nitrile rubber), laboratory coat, and safety glasses with side-shields. Ensure adequate ventilation. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Table 2: Storage, Spills, and Disposal
| Condition | Procedure |
| Storage | Store in a tightly closed container. Keep in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is -20°C. |
| Accidental Release | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Sweep up and shovel. Keep in suitable, closed containers for disposal. |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material. |
Mechanism of Action: Targeted Degradation of BRD4
PROTAC (Proteolysis Targeting Chimera) technology facilitates the degradation of specific proteins within the cell. This compound is a heterobifunctional molecule that consists of a ligand that binds to the BRD4 protein and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4, a key epigenetic reader, leads to downstream effects on gene transcription, notably impacting oncogenes such as c-MYC and signaling pathways like Jagged1/Notch.
Caption: Mechanism of this compound leading to downstream effects.
Experimental Protocol: Western Blot for BRD4 Degradation
This protocol outlines a standard procedure to assess the degradation of BRD4 in a cellular context following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa, MDA-MB-231)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 0, 1, 10, 100, 1000 nM).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a specific time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Image the blot using a suitable imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and related compounds from published literature. These values are context-dependent and can vary based on the cell line and experimental conditions.
Table 3: In Vitro Activity of BRD4 Degraders
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | IC50 (BRD4 BD1) | 14.2 nM | N/A | [1] |
| This compound | IC50 (antiproliferative) | 1.83 µM | THP-1 | [1] |
| dBET6 | DC50 | ~23.32 nM | HepG2 | [2] |
| QCA570 | DC50 | ~1 nM | Bladder Cancer Cells | [3] |
| ARV-771 | DC50 | <1 nM | 22Rv1 | Not explicitly cited |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
This guide is intended to provide essential information for the safe and effective use of this compound in a research setting. Always refer to the specific Safety Data Sheet provided by the manufacturer and consult your institution's safety guidelines before handling any chemical compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
